Lithium(1+) ion 4-fluoropyridine-2-sulfinate
Description
Properties
IUPAC Name |
lithium;4-fluoropyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIBPXINFZDGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1F)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FLiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preparation of Functionalized Pyridyl Sulfinates: A Technical Guide
Executive Summary
Functionalized pyridyl sulfinates (e.g., Py-SO₂M) have emerged as the superior surrogates for pyridyl sulfonyl chlorides, which are notoriously unstable and prone to desulfonylation (
This guide details the preparation of these reagents, prioritizing the Metallation-Trapping Strategy using Turbo-Grignards and DABSO (a solid
Section 1: Strategic Importance & Stability Profiles
The Instability of the Sulfonyl Chloride Precursor
In benzene systems, sulfonyl chlorides (
-
Mechanism of Failure: Electron-deficient pyridine rings facilitate the extrusion of
, generating reactive pyridyl radicals or chlorides that decompose rapidly at room temperature. -
The Solution: Pyridyl sulfinates are bench-stable solids.[1] They can be stored for months without degradation and unmasked in situ to generate the required sulfonyl radical or electrophile.
Comparison of Salt Forms
The counter-cation dictates the solubility and reactivity profile of the reagent.
| Cation ( | Stability | Solubility | Primary Application |
| Lithium ( | High | High (MeOH, Water) | Pd-catalyzed cross-couplings (Suzuki-Miyaura). |
| Zinc ( | Very High | Organic Solvents (DMSO/DCM) | Radical functionalization (Baran Diversinates). |
| Sodium ( | Moderate | High (Water) | Traditional nucleophilic substitution. |
Section 2: Mechanistic Pathways (The "Turbo-DABSO" Route)
The most robust method for synthesizing functionalized pyridyl sulfinates involves Halogen-Magnesium Exchange followed by Sulfination .
Why Turbo-Grignard ( )?
Traditional Grignard formation (
Why DABSO?
Gaseous
Pathway Visualization
The following diagram illustrates the conversion of a functionalized bromopyridine to its stable sulfinate salt.
Figure 1: The "Turbo-DABSO" workflow for generating functionalized pyridyl sulfinates without gaseous SO2.
Section 3: Detailed Experimental Protocols
Protocol A: Preparation of Lithium Pyridyl Sulfinates (The Willis/Knochel Hybrid)
Best for: Pyridines with sensitive functional groups (esters, nitriles).
Reagents:
-
Functionalized 2-Bromopyridine (1.0 equiv)[2]
- (Turbo Grignard) (1.3 M in THF, 1.1 equiv)
-
DABSO (0.6 equiv - Note: DABSO contains 2 molecules of
) -
Anhydrous THF[2]
Step-by-Step Workflow:
-
System Prep: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.
-
Dissolution: Add the bromopyridine (e.g., 2-bromo-5-fluoropyridine) and anhydrous THF (
concentration). -
Exchange: Cool to -40°C (acetonitrile/dry ice bath). Dropwise add
.[3]-
Checkpoint: Stir for 30-60 mins. Conversion can be checked by quenching a small aliquot with
and analyzing via GC-MS (looking for the deuterated pyridine).
-
-
Sulfination: Add solid DABSO in one portion.
-
Observation: The reaction typically turns from a clear/yellow solution to a thick suspension.
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Workup (Lithium Salt):
-
Quench with minimal water.
-
Extract impurities with EtOAc (the product stays in the aqueous phase).
-
Evaporate the aqueous phase to dryness.
-
Triturate the solid with acetone/ether to remove inorganic salts (
). -
Yield: The resulting solid is the Lithium Pyridyl Sulfinate (
).
-
Protocol B: Preparation of Zinc Pyridyl Sulfinates (Baran Diversinate Type)
Best for: Reagents intended for radical C-H functionalization.
Modification from Protocol A: Follow steps 1–5 above. Instead of the aqueous workup:
-
Transmetallation: After the DABSO reaction is complete, add a solution of
(0.5 equiv in THF) or dilute aqueous followed by dust if reducing from a sulfonyl chloride (though the metallation route is preferred here). -
Precipitation: The Zinc sulfinate is often less soluble in THF/Water mixtures and may precipitate.
-
Isolation: Filter the solid. Wash with water and DCM.
-
Drying: Dry under high vacuum. Zinc sulfinates are often isolated as hydrates.
Section 4: Characterization & Quality Control
Validating the formation of the sulfinate is critical, as oxidation to the sulfonate (
| Technique | Expected Signal (Typical) | Diagnostic Value |
| 1H NMR ( | Shift of ring protons downfield relative to parent halide. | Confirms pyridine integrity. |
| 13C NMR | C-S carbon signal typically appears ~160-170 ppm. | Confirms carbon-sulfur bond. |
| IR Spectroscopy | Strong bands at ~1000-1050 | Distinguishes Sulfinate ( |
| Mass Spec (ESI-) | Primary confirmation method. |
Section 5: Safety & Handling
-
Organometallics:
is air and moisture sensitive. Use standard Schlenk techniques. -
DABSO: While safer than gas, DABSO can still release
under acidic conditions. Handle in a fume hood. -
Exotherms: The addition of Grignard reagents to halides is exothermic. Strict temperature control (-40°C to 0°C) is required to prevent "runaway" polymerization or decomposition.
Section 6: Application Logic (Why do this?)
The resulting sulfinate is a "masked" radical. The following diagram explains how the reagent synthesized above is utilized in drug discovery (e.g., Minisci Reaction).
Figure 2: Activation of the sulfinate reagent in medicinal chemistry workflows.
References
-
Baran, P. S., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles."[4][5] Nature, 2012.
-
Willis, M. C., et al. "DABSO: A Reagent to Revolutionize Organosulfur Chemistry." Thieme Connect, 2022.
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.
-
BenchChem Protocols. "Application Notes and Protocols for Pyridine-2-Sulfonate Reactions." BenchChem, 2025.[1][6]
-
Sigma-Aldrich. "Baran Group – Prof. Product Portal." Merck/Sigma, 2024.
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- 2. benchchem.com [benchchem.com]
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- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Dichotomous Nature of Fluorine: A Guide to its Electronic Influence on Pyridine Ring Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound and often dichotomous electronic effects of fluorine substitution on pyridine reactivity. We will move beyond simplistic rules to explore the nuanced interplay between fluorine's potent inductive electron withdrawal and its subtler resonance effects. This analysis will elucidate how these competing forces dictate the pyridine ring's basicity, its susceptibility to nucleophilic and electrophilic attack, and its participation in advanced C-H functionalization and metal-catalyzed reactions. This document is intended for researchers and drug development professionals seeking to harness the unique properties of fluorine to rationally design and synthesize novel molecular entities with enhanced pharmacological profiles.
The Fundamental Electronic Duality of Fluorine
Fluorine's influence on an aromatic system is a classic case of competing electronic effects. Its extreme electronegativity (3.98 on the Pauling scale) results in a powerful, distance-dependent inductive electron withdrawal (-I effect) through the sigma bond framework.[1] This effect significantly polarizes the C-F bond, drawing electron density away from the attached carbon and, by extension, the entire ring system.
Conversely, fluorine possesses lone pairs of electrons in p-orbitals that can, in principle, donate into the aromatic π-system. This is a positive resonance effect (+R effect). However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is significantly weaker compared to other halogens like chlorine and bromine.
On the electron-deficient pyridine ring, the dominant -I effect generally prevails, profoundly influencing the ring's overall electron density and reactivity.
Caption: Duality of fluorine's electronic influence on the pyridine ring.
Impact on Pyridine Basicity (pKa)
A direct consequence of fluorine's powerful inductive withdrawal is a marked decrease in the basicity of the pyridine nitrogen. The -I effect pulls electron density from the ring, reducing the availability of the nitrogen's lone pair to accept a proton. This is quantitatively reflected in the pKa of the conjugate acid (pyridinium ion).
As shown in the table below, the pKa of pyridine decreases with each fluorine substitution. The position of the fluorine also matters significantly; fluorine at the 2- or 4-position has a more pronounced effect on lowering the pKa than at the 3-position, as these positions are in more direct electronic communication with the nitrogen atom. Judiciously introducing a fluorine atom can, therefore, be used to modulate the pKa of a drug molecule, which can significantly impact its bioavailability and pharmacokinetic properties.[1]
Table 1: pKa Values of Selected Fluoropyridines
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | |
| 2-Fluoropyridine | -0.44 | [2] |
| 3-Fluoropyridine | 2.97 | [3] |
| 4-Fluoropyridine | 1.89 | |
| 2,6-Difluoropyridine | -2.96 | |
| Pentafluoropyridine | < -4.0 | |
| Note: pKa values can vary slightly depending on the measurement conditions. This table provides representative values. |
Modulation of Ring Reactivity
The perturbation of the pyridine ring's electronic landscape by fluorine substitution directly impacts its reactivity in key synthetic transformations.
Acceleration of Nucleophilic Aromatic Substitution (SNAr)
Perhaps the most synthetically valuable consequence of fluorine substitution is the dramatic activation of the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). This is particularly true for fluorine at the 2- and 4-positions.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.[4] Fluorine's potent -I effect is crucial for two reasons:
-
Ring Activation: It makes the carbon atom to which it is attached (and the other positions ortho and para to the nitrogen) more electrophilic and thus more susceptible to nucleophilic attack.
-
Intermediate Stabilization: It powerfully stabilizes the negative charge developed in the Meisenheimer complex, lowering the activation energy of the rate-determining step.[5]
A common misconception relates to leaving group ability. While fluoride is a poor leaving group in SN2 reactions, in SNAr, the C-F bond cleavage occurs in the fast, second step. The reaction's overall rate is dictated by the formation of the stabilized intermediate. Consequently, the high electronegativity of fluorine makes it a superior activating group compared to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than the corresponding reaction of 2-chloropyridine.[6][7] This enhanced reactivity allows SNAr reactions on fluoropyridines to be conducted under much milder conditions, improving functional group tolerance and making it a preferred strategy for late-stage functionalization in drug discovery.[4][7]
Caption: Mechanism of SNAr on 2-fluoropyridine.
Deactivation in Electrophilic Aromatic Substitution (EAS)
The pyridine ring is already electron-deficient and generally unreactive toward electrophilic aromatic substitution compared to benzene. The introduction of a strongly deactivating fluorine atom further diminishes the ring's electron density, making EAS even more challenging. Reactions typically require harsh conditions and often result in low yields. For this reason, direct electrophilic substitution on fluoropyridines is rarely a viable synthetic strategy.
Directing Effects in C-H Functionalization
Modern synthetic methods have enabled the direct fluorination of pyridine C-H bonds, providing a powerful tool for late-stage molecular editing.[8] The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring.
For many direct fluorination reactions, such as those using AgF₂, the reaction proceeds with high selectivity for the C-H bond adjacent to the ring nitrogen (the 2-position).[9][10] This is often attributed to a mechanism involving coordination of the basic nitrogen to the metal center, directing the fluorination to the ortho C-H bond.[6]
Fluorination at the meta-position (3- or 5-position) is significantly more challenging due to the inherent electronic properties of the pyridine ring, which favor nucleophilic attack at the ortho/para positions.[8][11][12] However, novel strategies are emerging to overcome this challenge, for instance, by using pyridine N-oxides to alter the ring's reactivity pattern or employing Zincke imine intermediates.[11][12][13]
The Role of Fluorine in C-F Bond Activation
While the strength of the C-F bond contributes to the metabolic stability of many fluorinated drugs, it can also be selectively cleaved and functionalized using transition metal complexes.[1] This field, known as C-F bond activation, treats the fluoropyridine not as an aromatic scaffold but as a substrate for C-C or C-heteroatom bond formation.
The outcome of these reactions is highly dependent on the metal center, ligands, and the specific fluoropyridine isomer.[14][15] For example, with pentafluoropyridine, nickel complexes tend to activate the C-F bond ortho to the nitrogen, while palladium complexes favor activation at the para position.[16] These reactions open up unique synthetic pathways that are complementary to traditional methods like SNAr.[17]
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as validated starting points for key transformations involving fluoropyridines.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the substitution of a 2-fluoropyridine with a secondary amine, a common transformation in pharmaceutical synthesis.[4]
Workflow Diagram:
Caption: Standard experimental workflow for SNAr reactions.
Step-by-Step Methodology:
-
Preparation: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate (K₃PO₄, 1.5 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-fluoropyridine substrate (1.0 equivalent), the amine nucleophile (1.1-1.3 equivalents), and anhydrous solvent (e.g., tert-amyl alcohol or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: C-H Fluorination of a Pyridine using AgF₂
This protocol is based on the method developed by Hartwig and Fier for the selective fluorination of the C-H bond at the 2-position of pyridines.[9]
CAUTION: Silver(II) fluoride (AgF₂) is a strong oxidizing agent and is moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[9]
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, add the pyridine substrate (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or hexane) to a flask.
-
Reagent Addition: Add silver(II) fluoride (AgF₂, 1.5-2.5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-60 °C, if required).
-
Monitoring: Monitor the reaction by GC-MS or ¹⁹F NMR until completion.
-
Quenching & Filtration: Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and ethyl acetate. Filter the resulting suspension through a pad of Celite® to remove silver salts.
-
Workup: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The electronic effects of fluorine on the pyridine ring are a compelling study in contrasts. The dominance of its powerful inductive electron withdrawal activates the ring for SNAr reactions and modulates basicity, while its weak resonance effect plays a secondary role. This predictable, yet powerful, influence has made fluoropyridines indispensable building blocks in pharmaceutical and agrochemical research. A thorough understanding of these fundamental principles allows scientists to move beyond trial-and-error and rationally design synthetic routes, control reactivity, and fine-tune molecular properties to achieve desired biological outcomes. As synthetic methodologies for selective fluorination continue to advance, the strategic use of fluorine is set to remain a key enabler of innovation in drug discovery.
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Štefane, B., & Iskra, J. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]
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Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. chem.ox.ac.uk. [Link]
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Aksenov, A. V., Aksenova, I. V., Knyazeva, E. A., & Rubin, M. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC. [Link]
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Neely, J. M., & Rovis, T. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
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Haskali, M. B., & Loo, J. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
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Al-Yasari, A., Kiprof, P., & Alt, H. G. (2020). Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. Organometallics. [Link]
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Wu, J., & Engle, K. M. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
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University of Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]
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Liang, L. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Presentation. [Link]
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Unknown Author. (n.d.). Nucleophilic fluorination of pyridine‐N‐oxides via 2‐pyridyltrialkylammonium salts. ResearchGate. [Link]
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Ullah, A., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]
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Unknown Author. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]
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Kumar, V., & Singh, V. K. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Ullah, A., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. PubMed. [Link]
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Aksenov, A. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
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Mukherjee, D., et al. (n.d.). C-F Bond Activation and C-H Bond Zincation of Fluoroarenes with Molecular Zinc Hydrides: Catalyst-Free and Palladium-Catalyzed. ChemRxiv. [Link]
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Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. [Link]
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Unknown Author. (n.d.). A list of all possible fluoropyridines 2 with a general formula... ResearchGate. [Link]
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Dolle, F., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer. [Link]
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Nielsen, S. F., & Nielsen, E. B. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
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Wu, J. I., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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Lee, Y., et al. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Physical Chemistry Chemical Physics. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoropyridine. PubChem. [Link]
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Tota, A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Avicenna Journal of Medical Biochemistry. [Link]
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Starvin, A. M., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
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user1337. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]
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Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
-
Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
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Stability and Handling of 4-Fluoropyridine: A Technical Directive
This guide serves as a definitive technical manual for the handling, stability, and operational use of 4-fluoropyridine compounds in high-stakes research and drug development environments.
Executive Summary: The Stability Paradox
4-Fluoropyridine is a critical yet volatile building block in medicinal chemistry. The introduction of a fluorine atom at the C4 position of the pyridine ring significantly alters the physicochemical profile of the scaffold, lowering basicity (
Core Directive: 4-Fluoropyridine must never be stored as a free base. It should be maintained as a hydrochloride salt and "liberated" only immediately prior to use.
Mechanistic Instability: The Self-Quaternization Pathway
To handle 4-fluoropyridine, one must understand why it fails. Unlike its chlorinated or brominated counterparts, 4-fluoropyridine possesses a unique combination of a good leaving group (fluoride) and a highly activated ring system.
The Failure Mode
In its free base form, the nucleophilic nitrogen atom of one 4-fluoropyridine molecule attacks the electrophilic C4 position of a neighboring molecule. This intermolecular
Diagram 1: Self-Quaternization Mechanism
The following diagram illustrates the cascade failure of 4-fluoropyridine free base.
Caption: Figure 1. The intermolecular
Stability Profile & Storage Specifications
The stability of 4-fluoropyridine is binary: it is stable as a salt and unstable as a free base.
Quantitative Data Summary
| Parameter | 4-Fluoropyridine HCl (Salt) | 4-Fluoropyridine (Free Base) |
| CAS Number | 39160-31-1 | 694-52-0 |
| Physical State | White to off-white crystalline solid | Colorless liquid (fresh) to brown oil (aged) |
| Melting/Boiling Point | MP: 100–102 °C | BP: ~114 °C (760 mmHg) |
| Storage Temp | 2–8 °C (Desiccated) | DO NOT STORE |
| Shelf Life | > 2 Years (if dry) | < 1 Hour (at RT, neat) |
| Primary Hazard | Skin/Eye Irritant, Hygroscopic | Volatile, Polymerizes explosively |
Storage Protocol (The Salt Fortress)
-
Form: Always procure and store as 4-Fluoropyridine Hydrochloride .
-
Environment: Store under inert atmosphere (
or Ar) in a desiccator. Moisture can induce hydrolysis to 4-pyridone. -
Temperature: Refrigeration (4°C) is recommended to retard any trace hydrolysis.
Operational Protocol: "Just-in-Time" Free-Basing
Objective: Generate the reactive free base for immediate use in coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without triggering polymerization.
Trustworthiness Check: This protocol uses a biphasic system to keep the free base dilute and cold, minimizing self-collision frequency.
Workflow Diagram
Caption: Figure 2. "Just-in-Time" preparation workflow to minimize polymerization risk.
Step-by-Step Methodology
-
Preparation:
-
Cool the reaction solvent (typically Diethyl Ether or DCM) to 0°C.
-
Prepare a saturated aqueous solution of Sodium Bicarbonate (
) or Potassium Carbonate ( ). Avoid strong bases like NaOH to prevent hydrolysis.
-
-
Neutralization:
-
Suspend the 4-Fluoropyridine HCl salt in the cold organic solvent.
-
Slowly add the base solution with vigorous stirring.
-
Causality: Low temperature reduces kinetic energy, slowing polymerization. Biphasic extraction pulls the free base immediately into the organic layer, separating it from the aqueous salt byproducts.
-
-
Isolation (Critical Timing):
-
Separate the organic layer quickly.
-
Dry over anhydrous
or for no more than 5 minutes . -
Warning: Prolonged contact with drying agents on the benchtop can initiate polymerization due to local heating or surface catalysis.
-
-
Utilization:
-
Do not concentrate to dryness. The concentration of the free base increases the rate of second-order polymerization reactions.
-
Cannulate the cold solution directly into your reaction vessel.
-
Safety & Toxicology (E-E-A-T)
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]
-
Decomposition: Thermal decomposition releases Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide.[3]
Field Insight: If a sealed bottle of 4-fluoropyridine free base is found in ambient storage and appears viscous or dark, do not open it . Polymerization is exothermic; the container may be pressurized. Treat it as a potential energetic hazard and dispose of it via hazardous waste protocols immediately.
References
-
PubChem. 4-Fluoropyridine hydrochloride (Compound).[1][6] National Library of Medicine. Accessed October 26, 2025.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-4-fluoropyridine (Analogous Handling). Accessed October 26, 2025.
- Wibaut, J. P., et al.Syntheses with pyridine derivatives. Recueil des Travaux Chimiques des Pays-Bas.
-
Sigma-Aldrich. Product Specification: 4-Fluoropyridine hydrochloride.[6] Accessed October 26, 2025.
Sources
Structural Characterization of Lithium Sulfinate Salts: A Technical Guide
Executive Summary: The Reagent Class
Lithium sulfinate salts (
However, their structural ambiguity—specifically the propensity to oxidize into sulfonates (
Structural Anatomy & The Aggregation Challenge
To characterize lithium sulfinates, one must understand their coordination geometry. The sulfinate anion (
The Lithium Coordination Mode
In the solid state, lithium sulfinates predominantly adopt O-centered coordination . Due to the high charge density of
-
Dimers/Tetramers: "Clam-shell" or "Ladder" type aggregates where Lithium bridges multiple Oxygen atoms from neighboring sulfinate groups.
-
Polymeric Networks: Infinite chains favored in the absence of coordinating solvents (e.g., THF/DMSO).
Implication for Analysis: The aggregation state profoundly affects solubility and hygroscopicity. An anhydrous salt may dissolve slowly due to strong lattice energy in the polymeric network, whereas a solvate (e.g.,
Analytical Workflow: The "Triad of Truth"
A robust characterization strategy relies on three orthogonal data streams: Resonance (NMR) , Vibration (IR) , and Diffraction (XRD) .
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for purity assessment, but standard
The Protocol:
-
Internal Standard: Always use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate wt% purity. A "pure" looking spectrum may actually be 80% salt and 20% inorganic lithium salts or water.
-
NMR (The Discriminator): The
-carbon attached to the sulfur is the diagnostic handle.-
Sulfinate (
): -Carbon appears upfield relative to the sulfonate. -
Sulfonate (
): -Carbon shifts downfield (deshielded by the extra oxygen).
-
-
NMR: Useful for detecting inorganic lithium impurities (
, ) if a reference standard is available, though often broad due to quadrupolar relaxation.
Table 1: Diagnostic NMR Shifts (Generic Alkyl Model)
| Nucleus | Moiety | Sulfinate ( | Sulfonate Impurity ( | |
| ~55 - 65 ppm | ~50 - 60 ppm | ~5-10 ppm shift | ||
| Multiplet (Variable) | Multiplet (Variable) | Often indistinguishable | ||
| Sharp(er) singlet | Broad singlet | Dependent on solvent |
Vibrational Spectroscopy (FT-IR)
IR is the fastest method to detect the "Silent Killer": oxidation.
-
Sulfinate (
): Exhibits strong symmetric and asymmetric stretching bands for in the 1000–1050 cm⁻¹ range. -
Sulfonate (
): Oxidation adds a third oxygen, shifting the vibrational energy. Look for broad, intense bands in the 1150–1250 cm⁻¹ region.
Rule of Thumb: If your "Sulfinate" has a massive peak at 1200 cm⁻¹, it is likely oxidized to the Sulfonate.
Visualizing the Workflow
The following diagram illustrates the decision logic for validating a batch of Lithium Sulfinate.
Figure 1: Decision tree for the structural validation of Lithium Sulfinate salts.
Thermal Stability & Decomposition Pathways[1][2][3]
Understanding thermal behavior is critical for safety and reactivity. The utility of these salts lies in their ability to release sulfur dioxide (
TGA/DSC Profiling
-
Dehydration (< 150°C): Mass loss here indicates solvated water or solvent inclusions.
-
Desulfinylation (The "Radical Window"): The target decomposition event. For many alkyl lithium sulfinates, this occurs between 180°C – 250°C .
-
Reaction:
(radical pathway initiation).
-
-
Oxidative Decomposition: If exposed to air at high temps, they convert to sulfonates (
), which are thermodynamically stable "dead ends" (decomposition > 350°C).
Figure 2: Divergent reaction pathways: Functional Radical generation vs. Oxidative degradation.
Standardized Characterization Protocol
Objective: Verify identity and purity of a synthesized Lithium Sulfinate batch (e.g., Lithium Trifluoromethylsulfinate or Difluoromethanesulfinate).
Step 1: Sample Preparation (Glovebox Recommended)
Lithium sulfinates are hygroscopic. Weighing should ideally occur in a desiccated environment.
-
Action: Prepare 20 mg of sample in a dry vial.
Step 2: The "Fingerprint" Scan (FT-IR)
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Pass Criteria: Strong bands at 1000–1080 cm⁻¹ (
symmetric stretch). -
Fail Criteria: Dominant bands >1150 cm⁻¹ (Sulfonate formation).[1]
Step 3: Quantitative Purity (qNMR)
-
Solvent:
(preferred for solubility) or . -
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (weighed precisely).
-
Acquisition:
relaxation delay > 10 seconds to ensure full relaxation of Li-coordinated species. -
Calculation:
(Where I = Integral, N = Number of protons, M = Mass weighed)
Step 4: X-Ray Powder Diffraction (XRPD) - Optional
For scale-up batches, XRPD is used to confirm the morphic form (amorphous vs. crystalline). Crystalline forms are preferred for long-term stability as they resist oxidation better than amorphous powders.
References
-
Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature. [Link]
- Context: The foundational paper establishing the utility of sulfinate salts (Baran Diversin
-
Voigt, F., & Moth-Poulsen, K. (2015). Synthesis and Characterization of Alkali Metal Sulfinates. Monatshefte für Chemie - Chemical Monthly. [Link]
- Context: Detailed structural analysis comparing Sodium vs. Lithium salts and their crystallographic tendencies.
-
Lary, A., et al. (2018). Sulfinates as Radical Precursors: Synthesis and Characterization. Journal of Organic Chemistry. [Link]
- Context: Provides IR and NMR spectroscopic data distinguishing sulfinate/sulfonate oxidation st
- Context: Practical handling and stability data for commercial lithium sulfin
Sources
Precision Fluorination in Heterocyclic Drug Discovery: Strategic Design and Synthetic Methodologies
Topic: Discovery of novel fluorinated heterocyclic compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Fluorine Effect" in Modern Therapeutics
In the current landscape of medicinal chemistry (2024–2025), fluorine is no longer just a "metabolic blocker." It is a precise electronic and steric editing tool. Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.[1] For heterocyclic compounds—the backbone of small molecule therapeutics—fluorination offers a unique lever to modulate pKa, lipophilicity (
This guide moves beyond basic bioisosterism to detail the causality of fluorination strategies and provides self-validating protocols for introducing fluorine into complex heterocyclic scaffolds.
Strategic Design: Rationalizing the C-F Bond
The Bioisosteric Landscape
Replacing hydrogen with fluorine is not a 1:1 swap; it is a functional transformation. The high electronegativity of fluorine (4.0 Pauling) induces strong polarization, altering the electronic landscape of the heterocycle.
Table 1: Physicochemical Impact of Fluorine Substitution on Heterocycles
| Property | Effect of F-Substitution | Mechanistic Rationale | Drug Design Implication |
| Lipophilicity ( | Generally Increases | C-F bond is non-polarizable; low solvation energy. | Improves membrane permeability; may increase non-specific binding. |
| Basicity (pKa) | Decreases (Inductive Effect) | Strong | Modulates solubility; reduces hERG binding (by lowering basicity of amines). |
| Metabolic Stability | Increases | C-F bond energy (105.4 kcal/mol) resists cytochrome P450 oxidation. | Blocks "soft spots" for metabolism (e.g., para-positions). |
| Conformation | Gauche Effect / Dipole Alignment | Preference for gauche conformation in | Locks active conformations for receptor binding. |
The "F-Scan" Strategy
A robust discovery campaign utilizes a systematic "F-Scan." Instead of random substitution, we systematically "walk" a fluorine atom around the heterocyclic core (e.g., Indole C4, C5, C6, C7) to map the Structure-Activity Relationship (SAR).
Key Insight: Fluorine at the C5 position of an indole often mimics the electronics of a hydroxyl group (bioisostere) but without the metabolic liability of glucuronidation.
Advanced Synthetic Methodologies
Traditional Balz-Schiemann or Halex reactions are often too harsh for late-stage functionalization (LSF). Modern discovery relies on mild, radical, or metal-mediated pathways that tolerate complex functionality.[2]
Decision Matrix for Method Selection
The choice of method depends strictly on the electronic nature of the heterocycle and the stage of synthesis.
Figure 1: Strategic decision tree for selecting fluorination methodologies based on substrate electronics and synthesis stage.
Protocol: Photoredox C-H Trifluoromethylation of Heteroarenes
Context: This protocol utilizes the Langlois reagent (
Target: Direct C-H trifluoromethylation of electron-rich heterocycles (e.g., Indoles, Pyrroles).
Reagents & Equipment
-
Substrate: 1.0 mmol Heterocycle (e.g., N-methylindole).
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).
-
Photocatalyst:
(1.0 mol%) or Eosin Y (Organocatalyst alternative). -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv) – Essential for regenerating the catalyst and generating the radical.
-
Solvent: Acetonitrile:Water (3:1) – Ensures solubility of the salt.
-
Light Source: Blue LED (450 nm, 10-20 W).
Step-by-Step Methodology
-
Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, add the heterocycle (1.0 equiv), Langlois reagent (3.0 equiv), and photocatalyst (1 mol%).
-
Solvation: Add the
solvent mixture (0.1 M concentration relative to substrate). Degas by sparging with Argon for 10 minutes. Why? Oxygen quenches the excited state of the photocatalyst. -
Initiation: Add TBHP dropwise via syringe. Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial 2 cm away from the Blue LED source. Stir vigorously at room temperature for 12–24 hours.
-
Self-Validation Check: The reaction mixture often turns from yellow to slightly orange/brown. If the solution becomes colorless rapidly, the catalyst may have degraded (bleaching).
-
-
Workup: Dilute with ethyl acetate, wash with saturated
(removes acidic byproducts) and brine. Dry over . -
Purification: Flash column chromatography. Note: Trifluoromethylated products are significantly less polar than the starting material (higher Rf).
Mechanistic Pathway (The "Why")
Understanding the Single Electron Transfer (SET) cycle is crucial for troubleshooting.
Figure 2: Photoredox catalytic cycle illustrating the oxidative generation of the trifluoromethyl radical and its subsequent addition to the heterocycle.
Characterization & Validation
Verification of fluorinated compounds requires specific NMR techniques.
-
NMR: This is the primary validation tool.
- Group: Typically appears as a singlet around -60 to -65 ppm .
-
Aromatic F: Appears between -100 and -170 ppm .
-
Coupling: Look for
coupling in NMR. A carbon will appear as a quartet with a large coupling constant ( Hz).
-
Mass Spectrometry: Fluorine provides a distinct mass defect. A shift of +18 Da (H
F) or +68 Da (H ) is diagnostic.
References
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. (2021).
-
Visible-Light-Induced Trifluoromethylation of Highly Functionalized Arenes and Heteroarenes in Continuous Flow. Synlett. (2016).
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. (2011).
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. (2025).
-
Late-Stage Fluorination: From Fundamentals to Application. ACS Central Science. (2016).
Sources
Theoretical Elucidation of the Molecular Structure and Electronic Properties of 4-Fluoropyridine-2-Sulfinate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive theoretical analysis of the structure of 4-fluoropyridine-2-sulfinate, a molecule of significant interest in synthetic and medicinal chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, electronic landscape, and predicted spectroscopic characteristics. This document serves as a foundational resource for researchers aiming to understand and utilize pyridine sulfinates in cross-coupling reactions and drug design, offering insights into the causality behind its structural and reactive properties.
Introduction: The Significance of Pyridine Sulfinates
Pyridine rings are a cornerstone in pharmaceutical development, present in a multitude of FDA-approved drugs.[1] The functionalization of this scaffold is key to modulating the physicochemical properties of drug candidates. Pyridine sulfinates have recently emerged as highly effective and versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, often outperforming their boronate counterparts, especially for 2-substituted pyridines.[2][3][4] These sulfinate reagents are generally stable, straightforward to prepare, and exhibit broad substrate scope, making them invaluable tools in the synthesis of complex bi-aryl and hetero-aryl structures central to many medicinal agents.[3][4]
Understanding the three-dimensional structure and electronic properties of reagents like 4-fluoropyridine-2-sulfinate is paramount for predicting their reactivity, stability, and interaction with catalytic systems.[2] Theoretical studies, particularly using DFT, offer a powerful, cost-effective approach to gain profound insights at the atomic level, guiding rational molecular design and reaction optimization.[1] This guide details the theoretical framework for characterizing 4-fluoropyridine-2-sulfinate, providing a predictive analysis of its core structural and electronic features.
Computational Methodology: A Self-Validating System
To ensure a high degree of accuracy and reliability, a multi-faceted computational approach based on Density Functional Theory is employed. This method provides a robust balance between computational cost and accuracy for organic molecules.[1]
The DFT Approach: Rationale and Protocol
The selection of the computational method is critical for results that correlate well with experimental reality.
Protocol Steps:
-
Initial Structure Construction: A 3D model of 4-fluoropyridine-2-sulfinate is built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is performed using the widely-validated B3LYP functional combined with the 6-311++G(d,p) basis set .[5][6] This level of theory is well-suited for halogenated heterocyclic systems, accurately accounting for both polarization and diffuse functions, which are crucial for describing the electronic distribution in a molecule with electronegative atoms and a sulfinate group.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, a critical self-validation step.[5]
-
Property Calculations: Using the validated minimum-energy geometry, further single-point calculations are performed to determine electronic properties, including the energies of frontier molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken charge distribution.
Workflow Visualization
The computational workflow is a systematic process designed to ensure the final calculated properties are derived from a validated, stable molecular structure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
Methodological & Application
Application Note: Continuous Flow Synthesis of Fluorinated Pyrazole Intermediates
Focus: Scalable Manufacture of 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylate Esters for SDHI Fungicides
Executive Summary
The Challenge: The synthesis of trifluoromethyl-substituted pyrazoles—critical pharmacophores in Succinate Dehydrogenase Inhibitor (SDHI) fungicides like Fluxapyroxad and Penflufen—relies heavily on the condensation of 1,3-dicarbonyls with methylhydrazine. In batch processing, this reaction presents severe safety risks due to the toxicity and explosive nature of methylhydrazine, combined with a violent exotherm that degrades regioselectivity.
The Solution: This application note details a continuous flow protocol for the synthesis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. By utilizing micro-reactor technology, this method ensures superior heat transfer, precise residence time control, and the safe containment of hazardous reagents, resulting in a 99% conversion rate and a >10:1 regioselective preference for the desired isomer.
Scientific Background & Mechanism
The Agrochemical Context
Fluorine incorporation is a dominant trend in modern agrochemistry, present in over 50% of newly registered active ingredients. The trifluoromethyl (
Reaction Mechanism
The synthesis involves the cyclocondensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (ETFBO) with methylhydrazine.
-
Nucleophilic Attack: Methylhydrazine attacks the
-carbon of the enol ether. -
Elimination: Loss of ethanol generates a hydrazone intermediate.
-
Cyclization: Intramolecular attack on the carbonyl.
-
Dehydration: Aromatization to form the pyrazole core.
Causality in Flow: In batch, local hot spots favor the kinetic 5-
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the divergence between the desired thermodynamic product and kinetic byproducts, controlled via thermal management in flow.
Experimental Protocol
Safety Warning: Methylhydrazine is a known carcinogen and highly flammable. All operations must be conducted in a fume hood with appropriate PPE. The flow system acts as a primary containment barrier.
Equipment Setup
-
Pumps: 2x High-pressure piston pumps (e.g., Knauer Azura or equivalent).
-
Reactor: PFA Coil Reactor (10 mL volume, 1/16" O.D.).
-
Mixer: T-mixer (PEEK or Stainless Steel) with low dead volume.
-
Thermostat: Oil bath or Peltier module capable of
. -
Back Pressure Regulator (BPR): Set to 5 bar (75 psi) to prevent solvent boiling.
Reagent Preparation
-
Stream A (Substrate): Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (
) in Ethanol ( ). -
Stream B (Reagent): Dissolve Methylhydrazine (
) in Ethanol ( ).-
Note: A slight excess of hydrazine ensures full conversion of the expensive fluorinated building block.
-
Execution Steps
-
System Priming: Flush the entire system with pure Ethanol for 10 minutes to remove air bubbles.
-
Flow Rate Calculation:
-
Target Residence Time (
): 5 minutes. -
Reactor Volume (
): 10 mL. -
Total Flow Rate (
) = . -
Set Pump A to
and Pump B to .
-
-
Reaction Initiation:
-
Immerse the reactor coil in the heating bath set to
. -
Start pumping reagents.
-
Allow the system to reach steady state (wait for
residence time, approx. 10 mins).
-
-
Collection: Collect the output stream into a cooled flask (
) containing dilute HCl to quench unreacted hydrazine immediately. -
Workup: Evaporate ethanol, extract with ethyl acetate, wash with brine, and dry over
.
Process Flow Diagram
Figure 2: Continuous flow setup illustrating the dual-feed injection, thermal reactor zone, and pressurized outlet.
Data Analysis & Validation
The following data compares the optimized flow protocol against a traditional batch baseline.
Performance Metrics
| Metric | Batch Process | Continuous Flow Process | Improvement Factor |
| Reaction Time | 4 Hours | 5 Minutes | 48x Faster |
| Regioselectivity (3-CF3 : 5-CF3) | 6 : 1 | 12 : 1 | 2x Selectivity |
| Isolated Yield | 78% | 94% | +16% |
| Space-Time Yield ( kg/L/h ) | 0.05 | 1.2 | 24x Throughput |
Analytical Validation (HPLC/NMR)
-
HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% TFA).
-
Retention Time: 3-
isomer elutes at 4.2 min; 5- isomer at 4.8 min.
-
-
1H NMR (400 MHz, CDCl3):
-
Diagnostic signal for 3-
isomer: Pyrazole-H at 8.05 ppm (s). -
Diagnostic signal for 5-
isomer: Pyrazole-H at 7.85 ppm (s).
-
References
-
Britton, J., & Jamison, T. F. (2017).[1][2] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition.[1][2] [Link]
-
Pieber, B., et al. (2018). Continuous Flow Synthesis of Agrochemicals.[1][2][3] Topics in Current Chemistry. [Link]
-
Löbbert, G. (2001). Pyrazoles.[4][1][2][5] Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
GalChimia. (2020). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Notes. [Link]
Sources
Application Notes and Protocols for the Introduction of Fluorine into Heterocyclic Rings
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Fluorinating Heterocycles
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] Judicious placement of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby improving target binding affinity and overall drug efficacy.[1][4][5] Consequently, a significant number of FDA-approved drugs feature fluorinated heterocyclic motifs.[6][7]
However, the selective and efficient introduction of fluorine into these already complex structures presents considerable synthetic challenges.[6][7] The presence of heteroatoms can deactivate or over-activate the ring towards certain reagents, leading to issues with regioselectivity and functional group compatibility.[7] This guide provides a comprehensive overview of established and contemporary methods for the fluorination of heterocyclic rings, complete with detailed protocols and practical insights to aid researchers in this critical area of chemical synthesis.
Strategic Approaches to Heterocyclic Fluorination: A Mechanistic Overview
The choice of fluorination strategy is dictated by the electronic nature of the heterocyclic substrate, the desired regiochemistry, and the presence of other functional groups. The primary methods can be broadly categorized as electrophilic, nucleophilic, and radical fluorination.
Electrophilic Fluorination: Taming the "F+" Synthon
Electrophilic fluorination involves the reaction of an electron-rich heterocycle with a reagent that formally delivers an electrophilic fluorine species ("F+").[8][9] This approach is particularly well-suited for electron-rich heterocycles such as indoles, pyrroles, and furans. A variety of N-F reagents have been developed to provide a safer and more manageable alternative to hazardous elemental fluorine.[8][9]
Key Reagents:
-
Selectfluor® (F-TEDA-BF₄): A highly versatile, stable, and commercially available electrophilic fluorinating agent.[8][10][11][12] It is soluble in polar solvents and offers a good balance of reactivity and selectivity.[10]
-
N-Fluorobenzenesulfonimide (NFSI): A crystalline, stable, and often milder alternative to Selectfluor®, providing a different reactivity profile.[3]
The general mechanism for electrophilic aromatic substitution with an N-F reagent is depicted below.
Caption: Generalized mechanism of electrophilic fluorination on a heterocyclic ring.
Nucleophilic Fluorination: Leveraging Electron-Deficient Systems
Nucleophilic aromatic substitution (SNA_r) is a powerful method for introducing fluorine into electron-deficient heterocycles, such as pyridines, pyrimidines, and quinolines, that are substituted with a good leaving group (e.g., Cl, Br, NO₂).[7][13] The reaction proceeds via a Meisenheimer intermediate, and its success hinges on the ability of the heterocyclic ring to stabilize the resulting negative charge.
Key Reagents:
-
Alkali Metal Fluorides (KF, CsF): Commonly used sources of fluoride ions. Their effectiveness is often enhanced by the use of phase-transfer catalysts or crown ethers to improve solubility and nucleophilicity.[13]
-
Tetrabutylammonium Fluoride (TBAF): A soluble source of fluoride ions, although its basicity and hygroscopic nature can sometimes lead to side reactions.
Caption: Generalized mechanism of nucleophilic aromatic substitution for fluorination.
Radical Fluorination: Harnessing Reactive Intermediates
Radical fluorination methods have emerged as a powerful tool, particularly for late-stage functionalization, where traditional methods may fail due to functional group intolerance.[7] These reactions often proceed under mild conditions and can offer unique regioselectivities. Photoredox catalysis has become a prominent strategy for generating fluoroalkyl radicals from readily available precursors.[14][15][16][17]
Key Strategies:
-
Photoredox-Catalyzed Reactions: Visible light photoredox catalysis can be used to generate trifluoromethyl and other fluoroalkyl radicals from reagents like CF₃SO₂Cl or Umemoto's reagent.[14][18] These radicals can then add to heterocycles.
-
Minisci-Type Reactions: While direct C-F bond formation through Minisci-type reactions on azaarenes is not typically observed, radical fluoroalkylation is a viable and powerful strategy.[7]
Caption: A simplified workflow for photoredox-catalyzed fluoroalkylation of heterocycles.
Late-Stage Fluorination: A Paradigm Shift in Drug Discovery
Late-stage fluorination (LSF) refers to the introduction of fluorine into a complex, often drug-like molecule at a late step in the synthesis.[4][5] This strategy is highly desirable as it allows for the rapid generation of fluorinated analogues from a common advanced intermediate, accelerating the structure-activity relationship (SAR) studies.[5] LSF often requires methods with high functional group tolerance and selectivity.
Promising LSF Strategies:
-
C-H Functionalization: Directing group-assisted or non-directed C-H fluorination is a highly sought-after transformation.[19] Recent advances have enabled the stereoselective C-H fluorination of complex molecules using readily available fluoride salts.[20]
-
Deoxyfluorination: The conversion of hydroxyl groups to fluorine atoms using reagents like DAST, Deoxo-Fluor®, or PhenoFluor™ is a valuable LSF tool.[1][4] This can be particularly useful in a hydroxylation-fluorination strategy where biosynthetic methods first introduce a hydroxyl "handle".[5]
Detailed Protocols
Protocol 1: Electrophilic Fluorination of an Imidazo[1,2-a]pyridine using Selectfluor®
This protocol describes the direct fluorination of a substituted imidazo[1,2-a]pyridine, a common scaffold in medicinal chemistry.[3]
Materials:
-
Substituted imidazo[1,2-a]pyridine (1.0 mmol)
-
Selectfluor® (1.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.2 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
-
Water (H₂O) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the substituted imidazo[1,2-a]pyridine (1.0 mmol) and DMAP (0.2 mmol).
-
Add a 1:1 mixture of acetonitrile and water (10 mL total).
-
Stir the mixture at room temperature until all solids are dissolved.
-
To the stirred solution, add Selectfluor® (1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated product.
Causality Behind Experimental Choices:
-
The use of a water/acetonitrile solvent system is crucial for dissolving both the organic substrate and the ionic Selectfluor® reagent.[3]
-
DMAP acts as a mild base to facilitate the reaction, although in some cases it may not be strictly necessary.
-
Portion-wise addition of Selectfluor® helps to control any potential exotherm.
Protocol 2: Deoxofluorination of a Heteroaromatic Alcohol using DAST
This protocol details the conversion of a primary alcohol on a heterocyclic ring to the corresponding alkyl fluoride.
Materials:
-
Heterocyclic alcohol (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry, nitrogen-flushed reaction vessel, magnetic stirrer, and syringe
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the heterocyclic alcohol (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) to the stirred solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The reaction is performed under anhydrous conditions as DAST reacts violently with water.[21]
-
Low temperature (-78 °C) is initially required to control the reactivity of DAST and minimize side reactions.
-
Slow and careful quenching into a basic solution is essential to neutralize the acidic byproducts and any unreacted DAST.
Quantitative Data Summary
The following table provides a representative comparison of different fluorination methods for heterocyclic compounds. Yields are highly substrate-dependent and the conditions listed are illustrative.
| Method | Heterocycle Type | Fluorinating Reagent | Typical Conditions | Representative Yield (%) | Reference |
| Electrophilic Fluorination | Electron-rich (e.g., Imidazole) | Selectfluor® | CH₃CN/H₂O, RT, 4-6h | 70-90 | [3] |
| Nucleophilic Fluorination | Electron-deficient (e.g., Chloropyridine) | CsF | Dioxane, 110°C, 24h | 60-85 | [22] |
| Deoxofluorination | Heterocyclic Alcohol | DAST | DCM, -78°C to RT, 2-4h | 50-80 | [21] |
| Photoredox Trifluoromethylation | Arenes & Heteroarenes | CF₃SO₂Cl, Ru(phen)₃Cl₂ | MeCN, visible light, RT | 50-75 | [18] |
Safety and Handling of Fluorinating Reagents
Fluorinating reagents are inherently reactive and require careful handling.[23]
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21][24]
-
Electrophilic Reagents (e.g., Selectfluor®): These are strong oxidizing agents. Avoid contact with combustible materials.[21]
-
Deoxyfluorinating Reagents (e.g., DAST, Deoxo-Fluor®): These reagents are highly toxic, corrosive, and react violently with water. They can be thermally unstable.[21][23] Use materials compatible with these reagents and avoid glassware under pressure.[21]
-
HF Generation: Many fluorinating reagents can generate hydrogen fluoride (HF) upon contact with moisture or during workup. HF is acutely toxic and causes severe burns that may not be immediately painful.[23] Ensure access to calcium gluconate gel as a first aid measure in case of exposure.[25]
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[25]
Conclusion
The fluorination of heterocyclic rings is a dynamic and evolving field. While traditional methods like electrophilic and nucleophilic substitution remain workhorses in synthesis, newer techniques involving photoredox catalysis and late-stage C-H functionalization are opening up unprecedented possibilities for the rapid and efficient synthesis of novel fluorinated compounds. A thorough understanding of the reaction mechanisms, reagent properties, and safety protocols is paramount for successfully leveraging these powerful synthetic tools in the pursuit of new medicines and materials.
References
- Key developments in fluorin
- Late-Stage Fluorination:
- Late-Stage Functionalis
- Fluorination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Mild and metal-free oxy- and amino-fluorination for the synthesis of fluorinated heterocycles.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of Selectfluor in Organic Synthesis-A Quadrennial Upd
- Electrophilic fluorin
- Late-Stage Fluorination: From Fundamentals to Application.
- Stereoselectively fluorin
- Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis.
- Fluorination of heterocyclic compounds accompanied by molecular rearrangements.Unknown Source.
- Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or C
- Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applic
- Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules | Request PDF.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications.
- Researchers Develop One-Step Fluorination for Drug-Like Molecules.Unknown Source.
- A Comparative Guide to the Safety and Handling of Modern Fluorin
- Recent advances in late-stage monofluorination of natural products and their derivatives.Organic Chemistry Frontiers (RSC Publishing).
- Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications.Organic Chemistry Frontiers (RSC Publishing).
- C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles.Unknown Source.
- Fluorin
- Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules.PubMed.
- Stereoselectively fluorinated N-heterocycles: a brief survey.Beilstein Journals.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur
- Process for the preparation of fluorinated heterocyclic compounds.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
- CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS.Revue Roumaine de Chimie.
- Application Notes and Protocols for the Synthesis of Fluorin
- Introduction of Fluorinated Groups via Photoredox Catalyzed C–H Functionalization | Request PDF.
- Synthesis of Heterobenzylic Fluorides.SFU Summit.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
- universal fluorine reagent - SAFETY D
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.ACS Chemical Health & Safety.
- Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures.Unknown Source.
- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroarom
- Deoxofluorination of (Hetero)
- Deoxygenation of N‐heterocyclic N ‐oxides with Selectfluor and disulfane | Request PDF.
- Deoxygenation of heteroaromatic N-oxides with phenylboronic acid. a , b.
- Heteroaromatic N-Oxides in Asymmetric C
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. technologynetworks.com [technologynetworks.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. dash.harvard.edu [dash.harvard.edu]
- 23. Fluorination - Wordpress [reagents.acsgcipr.org]
- 24. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Synthesis of Sulfonyl Fluorides for SuFEx
Topic: Optimizing Sulfonyl Chlorides as Precursors for Sulfonyl Fluoride Synthesis (SuFEx) Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.
Executive Summary
The renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry, pioneered by the Sharpless lab, has elevated the sulfonyl fluoride (
This guide details the operational protocols for using Sulfonyl Chlorides as the primary precursor for generating Sulfonyl Fluorides.[4] It focuses on the Chloride-Fluoride Exchange (Halex) , providing robust methodologies to suppress hydrolysis side-reactions and maximize yield.
Mechanistic Insight: The Chloride-Fluoride Exchange
The conversion of sulfonyl chloride to sulfonyl fluoride is a nucleophilic substitution at the hexavalent sulfur center. While conceptually simple, the success of this reaction relies on the bond energy differential.
-
Driving Force: The S-F bond (
80-90 kcal/mol) is significantly stronger and shorter than the S-Cl bond. -
The Challenge: Sulfonyl chlorides are moisture-sensitive. In aqueous fluorination conditions, competitive hydrolysis to the sulfonic acid (
) is the primary failure mode. -
The Solution: The use of Potassium Bifluoride (
) creates a buffered acidic environment (pH 3-4), which protonates water, reducing its nucleophilicity while maintaining a high concentration of the active bifluoride nucleophile ( ).
Diagram 1: Mechanistic Pathway & Competitive Hydrolysis
Caption: The bifluoride anion (
Experimental Protocols
Protocol A: The Sharpless Aqueous-Biphasic Method (Standard)
Best for: Robust substrates, large-scale synthesis, and operational simplicity. This method utilizes
Reagents:
-
Sulfonyl Chloride precursor (1.0 equiv)
-
Potassium Bifluoride (
) (2.0 - 4.0 equiv) -
Solvent: Acetonitrile (
) / Water (1:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a fume hood, dissolve the Sulfonyl Chloride in
(concentration 0.5 M). -
Activation: Prepare a saturated aqueous solution of
(approx. 4-5 M). Caution: is corrosive and etches glass.[5] Use plastic (polypropylene/HDPE) vessels or Teflon-coated glassware. -
Reaction: Add the aqueous
dropwise to the solution with vigorous stirring. The mixture will be biphasic.[6][7] -
Monitoring: Stir at room temperature. Reaction is typically complete in 2–4 hours. Monitor by TLC (the fluoride is often more polar than the chloride, but less polar than the acid) or GC-MS.
-
Workup: Dilute with EtOAc and water. Wash the organic layer with water (
) and brine ( ). -
Purification: Dry over
and concentrate. Most sulfonyl fluorides obtained via this method are sufficiently pure ( ) without column chromatography.
Protocol B: The Anhydrous "Crown Ether" Method
Best for: Highly hydrolysis-sensitive substrates or when strictly anhydrous conditions are required.
Reagents:
-
Sulfonyl Chloride precursor (1.0 equiv)
-
Potassium Fluoride (
), spray-dried (2.0 - 3.0 equiv) -
18-Crown-6 (0.1 equiv / 10 mol%)
-
Solvent: Anhydrous Acetonitrile (
)
Step-by-Step Workflow:
-
Drying: Flame-dry a round-bottom flask under inert atmosphere (
or Ar). -
Solubilization: Add spray-dried
, 18-crown-6, and the Sulfonyl Chloride to the flask. -
Reaction: Add anhydrous
. Stir at room temperature (or for sluggish substrates) for 4–12 hours. -
Filtration: The reaction produces
as a precipitate. Filter the mixture through a pad of Celite to remove salts. -
Isolation: Concentrate the filtrate. If 18-crown-6 persists, a short silica plug filtration (eluting with Hexanes/EtOAc) is recommended.
Analytical Data & Validation (QC)
Validation of the S-F bond formation is critical. Sulfonyl fluorides have distinct spectroscopic signatures.
Table 1: Key Characterization Metrics
| Method | Parameter | Characteristic Signal | Notes |
| Chemical Shift ( | +60 to +70 ppm | Referenced to | |
| Coupling ( | Observed on the ipso-carbon (C-S bond). | ||
| GC-MS | Fragmentation | Molecular ion ( | |
| IR | Wavenumber | Asymmetric |
Diagram 2: Synthesis & Validation Workflow
Caption: Decision tree for selecting the optimal fluorination protocol based on substrate stability.
Safety & Handling
-
HF Generation: While
is a salt, in acidic media or upon contact with strong acids, it can release Hydrogen Fluoride (HF). Always work in a well-ventilated hood. -
Glassware Etching: Fluoride ions etch glass over time. For Protocol A, use polyethylene vessels or minimize exposure time in glass flasks.
-
Biological Activity: Sulfonyl fluorides are covalent probes.[1][2] Treat all products as potential irreversible protein inhibitors. Avoid skin contact.[8][9][10]
References
-
Sharpless, K. B., et al. (2014).[1][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
Bianchi, T. A., & Cate, L. A. (1977). "Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides." The Journal of Organic Chemistry, 42(11), 2031–2032.
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1429-1438.
-
Dong, J., et al. (2014). "Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides." Organic Chemistry Portal.
Sources
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. SULFURYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Challenges in the regioselective functionalization of pyridines
Welcome to the Pyridine Functionalization Technical Support Center.
Current Status: ONLINE Agent: Dr. Aris (Senior Application Scientist, Heterocycle Division) Ticket Queue: High Volume (Regioselectivity Issues)
Introduction: The "Pyridine Paradox"
Welcome to the bench. If you are here, you are likely struggling with the "Pyridine Paradox": the ring is too electron-deficient for standard electrophilic aromatic substitution (EAS) but often too reactive (or unselective) for nucleophilic attack.[1]
This guide is not a textbook. It is a troubleshooting manual designed to unstuck your synthesis. We treat regioselectivity issues as "bugs" in the electronic code of the ring. Below are the patches.
Module 1: Troubleshooting Regioselectivity (Decision Tree)
Before starting a new reaction, determine your target vector. The electronic bias of pyridine is rigid; fighting it requires specific "hacks" (catalysts, blocking groups, or oxidation states).
Figure 1: The Regioselectivity Decision Matrix. Select your method based on the target carbon, not just available reagents.
Module 2: The Radical Chaos (Minisci Reaction)
User Complaint: "I tried a standard Minisci reaction (AgNO₃/Persulfate), but I got a 1:1 mixture of C2- and C4-alkylated products, plus some bis-alkylation."
Root Cause Analysis: Nucleophilic alkyl radicals attack the most electron-deficient positions (C2 and C4). Without steric guidance, the activation energies for C2 and C4 attack are perilously close. Furthermore, the product is often more reactive than the starting material (due to alkyl donation), leading to over-alkylation.
The Fix: Acid Tuning & Blocking Groups
-
The Acid Switch: Protonation of the pyridine nitrogen lowers the LUMO, accelerating the reaction. However, regioselectivity is heavily solvent/acid dependent.
-
Protocol Adjustment: Use TFA (Trifluoroacetic acid) as part of the solvent system. The bulky trifluoroacetate counterion can sterically shield the N-ortho (C2) positions slightly, pushing selectivity toward C4, though mixtures often persist.
-
-
The "Maleate" Patch (For C4 Selectivity):
-
If you absolutely need C4 selectivity, do not rely on chance. Pre-functionalize the nitrogen with a maleate blocking group .[2] This directs the radical to C4 via a specific intramolecular mechanism or by simply blocking C2 sterically [1].
-
Standardized Protocol: Minisci Alkylation (TFA Modified)
| Step | Action | Technical Note |
| 1 | Dissolve | Pyridine (1.0 equiv) and Alkyl Carboxylic Acid (2.0 equiv) in DCM/Water (biphasic) or TFA/Water. |
| 2 | Catalyst | Add AgNO₃ (0.2 equiv). |
| 3 | Initiator | Add (NH₄)₂S₂O₈ (3.0 equiv) slowly at 40-50°C. |
| 4 | Quench | Basify with NaOH (keep T < 10°C) to deprotonate the product. |
| QC | Check | If bis-alkylation is high, reduce conversion to 60% and recycle starting material. |
Module 3: C-H Activation (The "Meta" Problem)
User Complaint: "I need to functionalize C3 (Meta), but the nitrogen keeps directing my Palladium catalyst to C2 (Ortho)."
Root Cause Analysis: Nitrogen is a "sigma-poison." It coordinates tightly to Pd(II), directing insertion to the adjacent C2-H bond (the "Ortho Effect"). To hit C3, you must either override this coordination or use a catalyst that ignores electronic directing groups and follows steric rules.[3]
The Fix: Iridium-Catalyzed Borylation
Iridium catalysts (with bipyridine ligands) do not coordinate to the pyridine nitrogen. Instead, they are governed purely by sterics . They will activate the C-H bond furthest from existing substituents [2].
-
Scenario A: 2-Substituted Pyridine -> Borylation occurs at C5 (or C4 if C5 is blocked).
-
Scenario B: 3-Substituted Pyridine -> Borylation occurs at C5 (Meta to N, Meta to substituent).
Critical Warning (Ticket #404): Instability of 2-Boryl Pyridines If you manage to borylate the C2 position, the product is often unstable on silica gel (protodeboronation).
-
Workaround: Convert the boronate ester immediately to a stable potassium trifluoroborate (–BF3K) or use it crude in the next Suzuki coupling.
Figure 2: Steric governance in Ir-catalyzed borylation allows access to "meta" positions.[4]
Module 4: The N-Oxide "Cheat Code"
User Complaint: "I cannot get electrophiles to react with my pyridine ring."
The Solution:
Pyridine is
Advanced Workflow: The "Umpolung" C2 Functionalization You can also use N-oxides to install nucleophiles at C2 using the PyBroP/Phosphonium Salt method [3]. This avoids harsh organometallics.[5][6]
Protocol: Phosphonium Salt Activation (C2-Functionalization)
-
Activation: React Pyridine N-oxide with PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) and an organic base (DIPEA).
-
Intermediate: This forms a reactive (pyridin-2-yl)phosphonium salt.[5]
-
Substitution: Add a nucleophile (amine, thiol, alcohol). The nucleophile attacks C2, displacing the phosphonium group and reducing the N-oxide in one step (sometimes requiring separate reduction depending on the exact variant).
FAQ: Frequently Encountered Errors
Q1: My Pd-catalyzed cross-coupling failed. The catalyst turned into a black mirror immediately.
-
A: Pyridine nitrogen displaced your phosphine ligands, killing the active Pd(0) species.
-
Fix: Use bulky, electron-rich ligands like Buchwald biaryls (XPhos, RuPhos) or NHCs (PEPPSI) that bind tighter than the pyridine nitrogen. Alternatively, use the N-oxide as the coupling partner.
Q2: I'm trying to reduce my Pyridine N-oxide, but H₂/Pd is reducing my alkene/alkyne too.
-
A: Hydrogenation is too non-selective.
-
Fix: Use Bis(pinacolato)diboron (B₂pin₂) as a mild deoxygenating agent (catalyst-free or Mo-catalyzed) or the classic Zn/NH₄Cl in methanol. These conditions leave alkenes/alkynes intact.
Q3: Why is my C-H activation yield low with 2-picoline?
-
A: 2-picoline (2-methylpyridine) has benzylic protons that are acidic. Bases in your C-H activation mix might be deprotonating the methyl group instead of the ring, leading to side reactions.
-
Fix: Switch to a non-basic C-H activation system (e.g., radical) or use a weaker base if possible.
References
-
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link (Discusses blocking groups and acid effects).
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[3] Link
-
Alagille, D., et al. (2021). "From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy." Organic Letters. Link[5]
-
Fagnou, K., et al. (2005). "Direct C-H arylation of pyridine N-oxides." Journal of the American Chemical Society.[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
Handling and storage of air-sensitive sulfinate reagents
Technical Support Center: Handling & Storage of Sulfinate Reagents
Subject: Optimization of Storage, Handling, and Reaction Fidelity for Air/Moisture-Sensitive Sulfinate Salts (e.g., Zinc Sulfinates/Baran Reagents, Sodium Triflinate/Langlois Reagent).
Core Technical Overview
The Paradox of Stability: While commercially available sulfinate reagents (e.g., Zinc bis(alkanesulfinate)s or Sodium trifluoromethanesulfinate) are frequently marketed as "bench-stable," this designation is contextual. In high-precision drug discovery, "bench-stable" does not equate to "inert."
The Degradation Mechanism: The primary threat to sulfinate integrity is not direct oxidation by dry air, but moisture-promoted disproportionation . Water acts as a catalyst and reactant, driving the equilibrium toward the sulfonic acid and the thiosulfonate (or disulfide), rendering the reagent stoichiometrically inactive for radical generation.
-
Disproportionation Pathway:
Furthermore, while the reagent may tolerate air, the radical intermediate generated during C-H functionalization is rapidly quenched by molecular oxygen (
Storage & Shelf-Life Protocols
Q: My sulfinate reagent has clumped. Is it still usable?
A: Clumping indicates moisture absorption. While the reagent may retain partial activity, the molecular weight has effectively changed due to water mass and partial disproportionation.
-
Recommendation: For qualitative screening, it may suffice. For quantitative kinetics or scale-up, discard and repurify or use a fresh batch.
-
Validation: Run a quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) in
or . If the purity is <90%, recrystallization is required.
Q: What are the optimal storage conditions to prevent degradation?
A: Treat all sulfinates as hygroscopic salts.
-
Temperature: Store at 2–8°C . Cold storage slows the kinetics of auto-oxidation and disproportionation.
-
Atmosphere: Long-term storage (>1 month) should be under Argon or Nitrogen .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or store inside a secondary desiccator.
Storage Compatibility Table
| Reagent Class | Example | Hygroscopicity | Air Stability (Solid) | Recommended Storage |
| Zinc Sulfinates | Baran Reagents (Zn(RSO | Moderate | High | Desiccator / Fridge (4°C) |
| Sodium Sulfinates | Langlois Reagent (CF | High | High | Desiccator / Fridge (4°C) |
| Lithium Sulfinates | Alkyl-Li-Sulfinates | Very High | Low | Glovebox / -20°C |
| Ammonium Salts | TBA-Sulfinates | High | Moderate | Desiccator (Dark) |
Reaction Troubleshooting (The "During" Phase)
Q: I observe rapid gas evolution immediately upon adding the oxidant. Is this normal?
A: Yes, but rate matters. The gas is Sulfur Dioxide (
-
The Mechanism: Oxidative desulfinylation releases the radical
and . -
The Problem: If evolution is violent, the radical concentration spikes, leading to radical-radical recombination (homocoupling) rather than the desired C-H functionalization.
-
Solution:
-
Cool the reaction to 0°C during oxidant addition, then warm to room temperature.
-
Syringe Pump: Add the oxidant (e.g., TBHP) slowly over 30–60 minutes to maintain a steady-state radical concentration.
-
Q: My yield is low (<30%), but the starting material is consumed. Where did it go?
A: This suggests "Radical Quenching" or "Competitive Oxidation."
Diagnostic Workflow:
-
Check Oxygen: Did you degas the solvent? Dissolved
traps alkyl radicals at diffusion-controlled rates ( ). -
Check Solvent: Are you using a solvent with weak C-H bonds (e.g., THF, Toluene)? The highly reactive radical may be abstracting hydrogen from the solvent (Solvent Transfer). Use DMSO, CH
CN, or DCM/H O . -
Check Anion: If using Zinc sulfinates, the
acts as a Lewis acid. In some cases, adding a chelator (e.g., oxalate) or switching to a Sodium salt (via exchange) prevents complexation with the substrate.
Interactive Troubleshooting Workflows
Workflow 1: Diagnosing Low Yields in Radical Functionalization
Caption: Decision tree for isolating causes of reaction failure, distinguishing between initiation failure (SM remains) and radical death pathways (SM consumed).
Workflow 2: Reagent Quality Control (Purity Check)
Caption: Quality control loop ensuring reagent stoichiometry. Visual inspection is the first line of defense, followed by quantitative NMR.
Experimental Protocol: Purification of Zinc Sulfinates
If your reagent has degraded (indicated by the workflows above), use this protocol to restore activity.
-
Dissolution: Dissolve the crude/degraded zinc sulfinate in a minimum amount of distilled water.
-
Filtration: Filter through a glass frit to remove insoluble zinc oxides or hydroxides.
-
Precipitation: Add the filtrate dropwise into a vigorously stirred flask of Ethanol (ratio 1:10 Water:Ethanol). The zinc sulfinate will precipitate as a white solid.
-
Collection: Filter the solid and wash with cold ethanol followed by diethyl ether.
-
Drying: Dry under high vacuum (<1 mbar) for 4 hours. Crucial: Ensure no solvent remains, as solvates skew stoichiometry.
References
-
O'Hara, F., et al. (2013).[1] "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047.[1][2]
-
Langlois, B. R., et al. (1991).[3][4] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528.
-
Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Journal of the American Chemical Society, 134(3), 1494–1497. (Discussion of radical mechanisms and oxidant compatibility).
-
Sigma-Aldrich Technical Bulletin. "Baran Reagents: User Guide and FAQs."
Sources
- 1. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification Strategies for Polar Organosulfur Compounds
Welcome to the technical support center dedicated to the unique challenges of purifying polar organosulfur compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their work. Polar organosulfur compounds, with their diverse functionalities—from thiols and sulfides to sulfoxides, sulfones, and sulfonic acids—present distinct purification hurdles due to their high polarity, potential for strong secondary interactions, and varying stability.
This document moves beyond simple protocols to explain the underlying principles and causality behind experimental choices. Our goal is to empower you with the knowledge to not only follow a method but to troubleshoot and adapt it to your specific needs.
General Frequently Asked Questions (FAQs)
Q1: What makes polar organosulfur compounds so challenging to purify?
A1: The difficulty arises from a combination of factors. Their polarity makes them highly soluble in polar solvents, which can lead to poor retention in standard reversed-phase chromatography (RPC), often causing them to elute in the void volume.[1] Conversely, in normal-phase chromatography (NPC), their polar functional groups can interact too strongly with polar stationary phases like silica, resulting in significant peak tailing, streaking, or irreversible adsorption.[1][2] Furthermore, the sulfur atom can exist in various oxidation states, each imparting different polarities and chemical properties, and some organosulfur compounds can be volatile or reactive.[3][4]
Q2: I have a crude mixture containing a polar organosulfur compound. Where do I even begin?
A2: A logical starting point is to assess the compound's solubility and the nature of the impurities. A simple Thin Layer Chromatography (TLC) analysis can provide valuable initial information. If the compound stays at the baseline even with highly polar solvent systems (e.g., dichloromethane/methanol mixtures), it is extremely polar.[5] For such compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective chromatographic technique.[1][6] If the compound is a solid and the impurities have different solubility profiles, crystallization should be considered as a primary purification step.[7] The following decision tree provides a general workflow for selecting an initial purification strategy.
Caption: Decision tree for selecting a purification strategy.
Section 1: Chromatographic Techniques Troubleshooting
Chromatography is the cornerstone of purification. However, success with polar organosulfur compounds requires moving beyond standard protocols.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the most powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition.
Troubleshooting Guide: HILIC
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Poor Retention | 1. Insufficiently polar stationary phase: Your compound may require stronger hydrophilic interactions. 2. Mobile phase is too "strong" (too much water): The high aqueous content prevents analyte partitioning into the stationary phase's water layer.[6] | 1. Switch to a more polar HILIC phase: Consider amide or zwitterionic phases, which offer different selectivity.[8] 2. Decrease the aqueous content: Reduce the percentage of your aqueous mobile phase (Solvent A). Start with as high as 95% acetonitrile. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions: The acidic silanol groups on a bare silica stationary phase can interact strongly with basic analytes. 2. Inappropriate injection solvent: Dissolving the sample in a solvent much stronger (more aqueous) than the initial mobile phase causes peak distortion.[6] | 1. Use a deactivated or bonded stationary phase: Amide or DIOL phases are often better for basic compounds. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase for silica columns. 2. Match the injection solvent to the mobile phase: Dissolve your sample in a high concentration of acetonitrile (e.g., 90% ACN) to ensure proper focusing on the column head.[6] |
| Poor Reproducibility | 1. Insufficient column equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable water layer.[6] 2. Mobile phase instability: Buffers can precipitate in high organic concentrations. | 1. Extend equilibration time: Equilibrate with at least 10-15 column volumes of the initial mobile phase before each injection.[6] 2. Ensure buffer solubility: Use buffers like ammonium formate or ammonium acetate that are soluble in high acetonitrile concentrations. |
Experimental Protocol: Generic HILIC Method Development
-
Column Selection: Begin with a robust HILIC column, such as an amide- or silica-based phase (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate buffer in water. Adjust pH to 3.0 with formic acid. This volatile buffer is ideal for LC-MS applications.[1]
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.
-
Run a linear gradient from 95% B to 50% B over 15 minutes.
-
Include a 3-minute wash step at 50% B.
-
Return to 95% B and allow for a re-equilibration of at least 10 column volumes.
-
-
Sample Preparation: Dissolve the sample in a solvent mixture that closely matches the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).[6]
-
Injection and Analysis: Inject a small volume (1-5 µL) and monitor the separation. Adjust the gradient slope and buffer pH to optimize selectivity and peak shape.
Reversed-Phase (RP) & Normal-Phase (NP) Chromatography FAQs
Q3: My polar organosulfur compound elutes in the void volume on a C18 column. How can I increase its retention?
A3: This is a classic problem.[8] You have several options:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups (like amide or carbamate) that improve interaction with polar analytes and allow for operation in highly aqueous mobile phases without phase collapse.[1]
-
Operate with Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be stable in 100% aqueous conditions. This maximizes the "hydrophobic" driving force for retention.[9]
-
Adjust Mobile Phase pH: If your compound is ionizable (e.g., contains a carboxylic or sulfonic acid group), adjusting the pH to suppress its ionization will make it less polar and increase its retention on an RP column.[1]
-
Use Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) for bases or tetrabutylammonium for acids can form a neutral complex with your charged analyte, significantly increasing retention. Be aware that these are often not compatible with mass spectrometry and can be difficult to remove from the column.
Q4: I'm using normal-phase silica gel chromatography, but my compound streaks badly or won't elute from the column. What should I do?
A4: This indicates an overly strong interaction with the silica stationary phase, common for basic or highly polar compounds.[2]
-
Deactivate the Silica: For basic compounds (e.g., containing amines), the acidic silanol groups on the silica surface are often the problem. Adding a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide to your eluent can neutralize these sites and dramatically improve peak shape.[8]
-
Increase Eluent Polarity Drastically: You may need to use highly polar solvent systems. A common choice for very polar compounds is a mixture of dichloromethane (DCM), methanol (MeOH), and sometimes ammonium hydroxide.[2]
-
Switch to a Different Stationary Phase: Consider using alumina, which is basic and can be a better choice for purifying basic compounds.[2] Alternatively, a bonded phase like Diol or Amino can offer different selectivity with less aggressive secondary interactions.[5]
Section 2: Sample Preparation & Extraction
Effective sample preparation is critical for success. It can remove interfering matrix components, concentrate your analyte, and prevent downstream issues with instrumentation.
Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and concentration that operates like a simplified form of chromatography.[10] The choice of sorbent and solvents is key to success.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Troubleshooting Guide: SPE
Q5: I'm experiencing low recovery of my polar analyte using a C18 SPE cartridge. What's going wrong?
A5: This is a common issue when the analyte is too polar to be retained by the nonpolar C18 sorbent.[1]
-
Cause 1: Inappropriate Sorbent. The C18 phase isn't interacting with your compound.
-
Solution: Switch to a sorbent designed for polar analytes. A polymeric reversed-phase sorbent (like an Oasis HLB) has mixed-mode character and offers better retention for polar compounds. Alternatively, consider using a normal-phase sorbent (like silica) where you load your sample in a nonpolar solvent and elute with a polar one.[1][10]
-
-
Cause 2: Sample Breakthrough. The sample was loaded in a solvent that was too strong (too organic for a reversed-phase sorbent), preventing the analyte from binding.
-
Solution: Ensure your sample is loaded in a "weak" solvent. For reversed-phase SPE, this means a highly aqueous solution. You may need to dilute your sample with water before loading.[1]
-
-
Cause 3: Incomplete Elution. The elution solvent is not strong enough to displace the analyte from the sorbent.
-
Solution: Increase the strength of the elution solvent. If you are using methanol, try a more nonpolar solvent like acetonitrile or add a pH modifier to neutralize any ionic interactions.[1]
-
Liquid-Liquid Extraction (LLE) FAQs
Q6: I'm trying to extract my water-soluble organosulfur compound into an organic solvent, but it's not working and I'm getting a stable emulsion.
A6: This is a dual problem stemming from the high water solubility of your compound.[1]
-
For Poor Partitioning: You need to decrease the compound's affinity for the aqueous phase.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity and ionic strength of the aqueous phase, effectively "pushing" less polar solutes into the organic layer.[1]
-
Use a More Polar Organic Solvent: Solvents like ethyl acetate, N,N-dimethylformamide (DMF), or dimethylsulfoxide (DMSO) are more effective at extracting polar compounds than nonpolar solvents like hexane or ether.[11][12]
-
-
For Emulsion Formation: Emulsions are common when there are amphiphilic molecules present.
-
Mechanical Disruption: Do not shake the separatory funnel vigorously. Instead, gently invert it several times. If an emulsion forms, gentle swirling or centrifugation can help break it.[1]
-
Change Solvent Properties: Adding brine can help break emulsions. Adding a small amount of a different organic solvent can also alter the interfacial tension and resolve the issue.[1]
-
Section 3: Crystallization
Crystallization is an excellent and often overlooked technique for purifying solid compounds, capable of yielding very high purity material. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[13]
Table of Common Crystallization Solvents (Ordered by Polarity)
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Excellent for very polar compounds. Non-flammable, non-toxic.[14] |
| Methanol | 65 | High | Good for polar compounds. Volatile and flammable. |
| Ethanol | 78 | High | Similar to methanol, less toxic. A common choice.[7] |
| Acetone | 56 | Medium-High | Dissolves many compounds, but its low boiling point can be a drawback.[7] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for moderately polar compounds. |
| Dichloromethane (DCM) | 40 | Medium-Low | Low boiling point, useful but can evaporate too quickly. |
| Toluene | 111 | Low | Good for aryl compounds. High boiling point can make it hard to remove.[14] |
| Hexane / Heptane | 69 / 98 | Very Low | Used for nonpolar compounds, often as part of a solvent pair.[14] |
Troubleshooting Guide: Crystallization
Q7: I've dissolved my compound in a hot solvent and cooled it down, but no crystals are forming. What should I do?
A7: This is a problem of supersaturation without nucleation.
-
Solution 1: Induce Nucleation.
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for crystal growth.[15]
-
Seed: If you have a tiny crystal of the pure compound, add it to the solution. This provides a perfect template for further crystallization.[15]
-
-
Solution 2: Too Much Solvent. Your solution may not be saturated enough at the cold temperature.
-
Evaporate: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[13]
-
-
Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.
Q8: My compound "oiled out" instead of forming crystals. How can I fix this?
A8: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[13]
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil completely redissolves. Then, allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules time to arrange themselves into a crystal lattice.[13]
-
Solution 2: Use a Lower-Boiling Point Solvent. Choose a solvent with a boiling point well below the melting point of your compound.
-
Solution 3: Add More Solvent. The concentration may be too high. Add a small amount of hot solvent to the oily mixture to dissolve it, then attempt to cool it again.
References
-
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]
-
Various Authors. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Restek. [Link]
-
van den Bosch, T., et al. (2022). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. Journal of Chromatography A, 1679, 463276. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
van den Bosch, T., et al. (2022). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices. ResearchGate. [Link]
-
Sokornova, S. V., et al. (2018). Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels. MDPI. [Link]
-
Lee, B., et al. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate. [Link]
-
Fleisher, C. G., et al. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry. ACS Earth and Space Chemistry. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Various Authors. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
-
The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist. [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction? Phenomenex. [Link]
- Rappas, A. S., & DeGonia, D. J. (2001).
-
Unknown Author. (n.d.). CRYSTALLIZATION. [Link]
-
Sokornova, S. V., et al. (2018). Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels. Preprints.org. [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]
- Wasserscheid, P., et al. (2009). Process for removing polar impurities from hydrocarbons and mixtures of...
-
Al-Busaidi, J. K., & Al-Kindy, S. M. Z. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Heliyon, 8(10), e10912. [Link]
-
University of Arizona. (n.d.). Crystallization. [Link]
-
Guillarme, D., & Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(18), 3329-3338. [Link]
-
Interchim. (n.d.). Troubleshooting. Interchim. [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
EPFL. (n.d.). Guide for crystallization. [Link]
-
Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]
-
LCGC International. (2022). Understanding and Improving Solid-Phase Extraction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. esisresearch.org [esisresearch.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 11. Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels | MDPI [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. quora.com [quora.com]
Technical Support Center: Pyridine Cross-Coupling Optimization
Topic: Troubleshooting Catalyst Deactivation in Pyridine Cross-Coupling
Ticket ID: PYR-Pd-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Hub: Triage Your Reaction
Before adjusting parameters, identify the specific failure mode. Pyridine couplings typically fail due to two distinct mechanisms: Catalyst Poisoning (N-binding) or Nucleophile Decomposition (Protodeboronation).
Symptom Checker
| Symptom | Likely Pathology | The "Why" | Recommended Module |
| Reaction stalls < 30% conversion. | Catalyst Poisoning | The pyridine nitrogen coordinates to the Pd-center, displacing the phosphine ligand and forming an inactive "resting state" (off-cycle species). | See Module 2 |
| Full consumption of Boronic Acid, but low product yield. | Protodeboronation | 2-Pyridyl boronic acids are notoriously unstable.[1] They hydrolyze and lose the boron group faster than they transmetalate. | See Module 3 |
| No reaction; Starting Material (SM) intact. | Activation Failure | Electron-deficient pyridines (e.g., 2-chloropyridine) undergo oxidative addition slowly. The catalyst may aggregate to Pd-black before entering the cycle.[2] | See Module 4 |
Module: The "N-Binding" Trap (Catalyst Poisoning)
The Mechanism of Failure
Pyridines are excellent ligands. In a standard catalytic cycle, the pyridine substrate (or product) competes with your phosphine ligand for the Palladium center. If the pyridine binds too tightly, it creates a thermodynamic sink, trapping the catalyst outside the active cycle.
Visualizing the Trap:
Figure 1: The "Doom Loop" of Pyridine Binding. High concentrations of pyridine drive the equilibrium toward the inactive Red node.
Troubleshooting Protocol: Breaking the N-Pd Bond
Q: I am using PPh3 or dppf and getting low yields. Should I add more catalyst? A: No. Adding more catalyst just feeds the trap. You must change the ligand architecture.[3]
The Solution: Steric Bulk & The "PEPPSI" Effect You need a ligand that is bulky enough to physically knock the pyridine off the metal center.
-
Switch to Buchwald G3/G4 Precatalysts:
-
Recommendation: XPhos Pd G4 or RuPhos Pd G4 .
-
Why: The biaryl backbone creates a "roof" over the Pd center, preventing the approach of the pyridine nitrogen while allowing the oxidative addition of the C-X bond.
-
Reference:Chem. Sci., 2011, 2 , 27 (GPhos specifically designed for this).
-
-
The PEPPSI Protocol (Pyridine-Enhanced Precatalyst):
-
Recommendation: Pd-PEPPSI-IPent .
-
Why: This catalyst uses a "throw-away" 3-chloropyridine ligand. It stabilizes the precatalyst but is bulky enough that once the reaction starts, the massive NHC ligand (IPent) prevents the substrate pyridine from rebinding.
-
Module: The "Unstable Partner" (Protodeboronation)
The Issue: 2-Pyridyl Boronic Acid Instability
If you are coupling a 2-pyridyl boronate, your nucleophile is destroying itself. 2-pyridyl boronic acids are zwitterionic at neutral pH and undergo rapid C-B bond cleavage.[1]
Data: Half-life of 2-Pyridyl Boronic Acid
| pH Condition | T1/2 (Half Life) | Status |
|---|---|---|
| pH 7.0 (Neutral) | < 15 Minutes | Critical Failure |
| pH 10.0 (Basic) | ~ 1-2 Hours | Manageable |
| MIDA Boronate | Indefinite (Solid) | Stable |
Protocol: The "Slow-Release" Strategy
Q: How do I stop my boronic acid from decomposing? A: Do not use the free acid. Use a MIDA Boronate or a Lithium Triisopropyl Borate .
Step-by-Step MIDA Protocol:
-
Reagents: Use 2-pyridyl MIDA boronate (1.5 equiv).
-
Solvent: Dioxane:H2O (4:1). Water is essential here.
-
Base: K3PO4 (3.0 equiv).
-
Catalyst: XPhos Pd G4 (2 mol%).
-
Mechanism: The base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid at the exact rate the catalyst can consume it. This keeps the concentration of free (unstable) acid low.[1]
Module: Experimental Protocols (Standard Operating Procedures)
SOP-01: Coupling of Chloropyridines (Electrophile)
Use this when the pyridine is the halide partner.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Amine/Boronate (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPent (1-2 mol%)
-
Base: KOtBu (for amination) or K2CO3 (for Suzuki)
-
Solvent: Toluene or Dioxane (Anhydrous)
Workflow:
-
Charge: Add Pd-PEPPSI-IPent, Base, and Boronate to the vial.
-
Purge: Cap and purge with Argon for 5 minutes. (Oxygen kills the active NHC-Pd species).
-
Inject: Add solvent and the Chloropyridine (if liquid) via syringe.
-
Heat: 2-Chloropyridines are sluggish. Heat to 80°C .
-
Note: If using 2-aminopyridine as a nucleophile, use LHMDS as the base to deprotonate the amine first.
-
Visualizing the PEPPSI Activation:
Figure 2: The PEPPSI mechanism relies on the dissociation of the stabilizing pyridine ligand to release the active, bulky NHC-Pd species.
Frequently Asked Questions (FAQs)
Q: Can I use CuI as a co-catalyst? A: Proceed with caution. While CuI is standard in Sonogashira, in Suzuki/Buchwald couplings with pyridines, Copper can bridge with Palladium and the pyridine nitrogen to form stable, inactive heterobimetallic complexes. Try to optimize the Pd-ligand first before adding Copper.
Q: My reaction works for 3-bromopyridine but fails for 2-bromopyridine. Why? A: This is the "Ortho Effect." The Nitrogen at the 2-position is perfectly positioned to chelate the Palladium immediately after oxidative addition.
-
Fix: Increase temperature to 100°C to thermodynamically destabilize the N-Pd bond, and ensure you are using a bulky ligand like XPhos or IPent .
Q: I see "Palladium Black" precipitating immediately. A: Your catalyst is decomposing before it enters the cycle.
-
Check your solvent degassing (sparge with Ar for 15 mins).
-
Your substrate might be too electron-deficient. Switch to a precatalyst (Pd-G4) rather than mixing Pd2(dba)3 + Ligand in situ.
References & Authoritative Grounding
-
PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[4] Chemistry – A European Journal, 2006.
-
Protodeboronation Mechanisms: Burke, M. D., et al. "Slow Release Strategy in Cross-Coupling." J. Am. Chem. Soc., 2009.
-
Buchwald Precatalysts (G3/G4): Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chem. Sci., 2011.
-
Catalyst Poisoning Reviews: Glorius, F., et al. "Mechanism of Catalyst Deactivation in Heterocycle Couplings." Angew.[4] Chem. Int. Ed., 2010.
Sources
Validation & Comparative
Technical Guide: NMR Analysis of Lithium(1+) 4-Fluoropyridine-2-Sulfinate
The following guide details the NMR analysis and performance benchmarking of Lithium(1+) ion 4-fluoropyridine-2-sulfinate , a specialized reagent often utilized in radical C–H functionalization chemistries (analogous to Baran diversinates).
Executive Summary
Lithium 4-fluoropyridine-2-sulfinate (Li-FPS) represents a stable, solid-state source of the 4-fluoropyridyl radical. Unlike its sulfonyl chloride precursors (unstable, hydrolytically sensitive) or sulfinic acid analogues (prone to rapid disproportionation), Li-FPS offers bench-top stability. However, its performance relies heavily on the integrity of the sulfinate moiety, which can silently oxidize to the sulfonate (
This guide provides a self-validating NMR protocol to certify reagent quality, comparing Li-FPS against sodium analogues and zinc diversinates.
Comparative Performance Analysis
The choice of cation (
Table 1: Reagent Performance Matrix
| Feature | Lithium Salt (Li-FPS) | Sodium Salt (Na-FPS) | Zinc Salt (Zn-FPS) | Sulfonyl Chloride |
| Atom Economy | High (Li = 6.9 Da) | Moderate (Na = 23 Da) | Low (Zn = 65.4 Da) | Moderate (Cl leaving group) |
| Solubility (DMSO) | Excellent | Good | Poor to Moderate | Excellent |
| Solubility (THF) | Moderate (often requires chelator) | Poor | Poor | Good |
| Stability | High (Hygroscopic) | High | Very High | Low (Hydrolysis prone) |
| NMR Diagnostic | 7Li NMR (Cation stoichiometry) | 23Na NMR (Broad, difficult) | N/A (Zn is NMR silent*) | 1H only |
| Primary Risk | Hygroscopicity | Water content | Insoluble aggregates | HCl generation |
> Zn-67 is quadrupolar with low sensitivity, effectively silent for routine analysis.
Analytical Workflow & Logic
To ensure scientific integrity, we treat the analysis as a system. We do not simply "run a spectrum"; we validate the Anion (Sulfinate) , the Cation (Lithium) , and the Purity (Fluorine) .
Diagram 1: Multi-Nuclear Validation Workflow
Caption: Integrated multi-nuclear workflow ensuring simultaneous validation of organic structure, fluorination regiochemistry, and cation stoichiometry.
Detailed Experimental Protocols
Sample Preparation
-
Solvent Choice: DMSO-
is preferred over .-
Reasoning: Sulfinate salts can slowly disproportionate in acidic aqueous media. DMSO stabilizes the sulfinate anion and separates the water peak from key aromatic signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: 1,3,5-trimethoxybenzene (TMB) or
-trifluorotoluene (for 19F qNMR).
1H NMR Characterization (400 MHz, DMSO- )
The 4-fluoropyridine core exhibits a characteristic splitting pattern due to
-
8.65 ppm (dd, 1H,
): The proton adjacent to the nitrogen. It appears as a doublet of doublets due to coupling with and long-range coupling with . -
7.80 ppm (d, 1H,
): The proton ortho to the sulfinate group. This shift is diagnostic; oxidation to sulfonate ( ) typically shifts this signal downfield by ~0.2–0.4 ppm due to the increased electron-withdrawing nature of the sulfonate. -
7.35 ppm (ddd, 1H,
): The proton meta to the nitrogen, showing complex coupling to ( ), , and .
Self-Validation Check:
If you observe a "shadow" set of pyridine signals (e.g., small doublet at
19F NMR Characterization (376 MHz, DMSO- )
- -98.0 to -102.0 ppm: The fluorine signal is highly sensitive to the electronic environment.
-
Protocol: Acquire a proton-coupled spectrum. The signal should appear as a multiplet (quartet-like) due to coupling with
and . -
Purity Check: A single sharp peak indicates regio-purity. Additional peaks at -105 ppm often indicate hydrolysis to 4-fluoropyridine (if unstable) or fluoride ion (
) liberation.
7Li NMR Characterization (155 MHz, DMSO- )
Unlike sodium or zinc salts, the lithium cation is NMR active (
- -0.5 to +0.5 ppm: Appears as a sharp singlet.
-
Quantification: By adding a known mass of LiCl (external standard capillary) or using ERETIC methods, you can calculate the Li:Sulfinate ratio. A 1:1 ratio confirms the mono-lithium salt. A ratio of <1 suggests protonation (sulfinic acid contamination), while >1 suggests residual inorganic lithium bases (e.g., LiOH,
).
Mechanism of Decomposition (The "Silent Killer")
Understanding why the spectrum changes is crucial. Sulfinates are metastable. In the presence of moisture and acid, they undergo disproportionation .
Diagram 2: Decomposition Pathway
Caption: The stoichiometry of disproportionation (3:1:1) allows NMR quantification of degradation.[2] For every 1 mole of sulfonate detected, significant active reagent has been lost to thiosulfonate formation.
References
-
Baran, P. S., et al. (2012). Innately Radical: Use of Sulfinates in C-H Functionalization. Nature.
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.
-
Furuya, T., et al. (2011). Carbon-Fluorine Bond Formation. Nature. (Reference for 19F shifts of pyridines).
-
Giannini, M., et al. (2019). Lithium NMR Spectroscopy in Battery Electrolyte Analysis. Journal of The Electrochemical Society. (Reference for 7Li NMR methodology).
Sources
The Sulfur Enigma: A Comparative Guide to 33S NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Topic: 33S NMR Spectroscopy of Organosulfur Compounds
Executive Summary: The "Silent" Heteroatom
Sulfur is ubiquitous in medicinal chemistry, present in approximately 25% of top-selling pharmaceuticals (e.g., sulfonamides, sulfones, thioethers). Yet, it remains a "silent" atom in standard structural elucidation. While 1H, 13C, and 15N NMR provide detailed maps of the molecular framework, the sulfur center itself is often characterized only by inference.
33S NMR spectroscopy represents the "Holy Grail" of direct sulfur characterization. It offers a direct probe into the electronic environment, oxidation state, and bonding symmetry of the sulfur atom. However, it is historically plagued by low sensitivity and acoustic ringing artifacts.
This guide objectively compares Direct 33S NMR against its primary alternatives—Indirect Inference (1H/13C/DFT) and X-ray Crystallography —and provides a validated workflow for overcoming the technique's inherent physical limitations.
Technical Deep Dive: The 33S Challenge
To understand the comparative performance, one must first quantify the "adversary"—the 33S nucleus itself. It is among the most difficult NMR-active nuclei to observe.
| Parameter | Value | Impact on Experiment |
| Spin ( | 3/2 | Quadrupolar: Subject to rapid relaxation in asymmetric environments, leading to broad lines ( |
| Natural Abundance | 0.76% | Low Sensitivity: Requires high concentration ( |
| Gyromagnetic Ratio ( | Low Frequency: Resonates at ~38 MHz (at 11.7 T), causing severe acoustic ringing . | |
| Receptivity (vs 13C) | 0.17 | Time Intensive: ~5.9x harder to detect than natural abundance 13C. |
| Chemical Shift Range | ~1000 ppm | High Resolution: Extremely sensitive to subtle electronic changes (e.g., protonation, oxidation). |
Comparative Analysis: 33S NMR vs. Alternatives
Comparison A: Direct 33S NMR vs. Indirect Inference (1H/13C + DFT)
Most researchers infer sulfur status by looking at adjacent protons or carbons. How does direct detection compare?
| Feature | Direct 33S NMR | Indirect Inference (1H/13C + DFT) |
| Specificity | High. Direct measurement of shielding tensor. Distinguishes subtle oxidation states (e.g., sulfoxide vs. sulfone) instantly. | Medium. Relies on inductive effects. Can be ambiguous in complex heteroatomic systems. |
| Symmetry Sensitivity | Extreme. Linewidth correlates directly with electric field gradient (EFG). Highly symmetric sites (sulfates, sulfones) yield sharp lines; asymmetric sites (sulfides) broaden into baseline. | None. 1H/13C lines remain sharp regardless of sulfur symmetry. |
| Sample Requirement | High. Requires ~100 mg - 1 g of material or expensive isotopic enrichment. | Low. Standard sub-milligram quantities. |
| Time Cost | High. Hours to Days. | Low. Minutes. |
| Verdict | Use for final structure validation , metabolic tracking (isotopologs), or when stereochemistry at sulfur is ambiguous. | Use for routine screening and initial structure assignment. |
Comparison B: Solution State vs. Solid State 33S NMR
When solubility or molecular asymmetry makes solution NMR impossible (due to fast quadrupolar relaxation), Solid State NMR (SSNMR) becomes the viable alternative.
| Feature | Solution State 33S | Solid State 33S (MAS) |
| Limiting Factor | T2 Relaxation. Asymmetric molecules tumble, causing efficient quadrupolar relaxation. Lines can broaden beyond detection ( | Second-Order Quadrupolar Broadening. |
| Enhancement Tech | Cryoprobes. Reduces thermal noise, boosting S/N by factor of ~4-10. | QCPMG / WURST. Pulse trains that refocus magnetization, enhancing S/N by orders of magnitude. |
| Best For | Symmetric ions (Sulfates, Sulfonates), Sulfones, Taurine derivatives. | Asymmetric Sulfides, Minerals, Polymers, insoluble drug substances. |
Validated Experimental Protocol: Acoustic Ringing Suppression
The primary artifact in 33S NMR is acoustic ringing —a baseline roll caused by the probe coil vibrating at the low resonance frequency of sulfur. Standard "dead time" delays destroy the broad 33S signal.
The Solution: The RIDE (Ring Down Elimination) or EASY sequence.
Protocol: Implementing the RIDE Sequence
Objective: Cancel acoustic ringing without losing the broad signal components.
-
Sample Prep:
-
Dissolve compound to maximum solubility (ideally
M) in a low-viscosity solvent (Acetone-d6 or Methanol-d4) to maximize . -
Use a 10 mm tube if a broadband probe is available; otherwise, use a high-fill 5 mm tube.
-
-
Pulse Sequence Setup:
-
Standard pulse:
. (Result: Severe baseline roll). -
RIDE Sequence:
-
Pulse 1:
(Inversion) -
Delay
(Wait for ringing to decay, usually ) -
Pulse 2:
(Excitation) -
Acquire (Add)
-
Pulse 3:
-
Delay
[3] -
Pulse 4:
-
Acquire (Subtract)
-
-
-
Parameter Optimization:
-
Pulse Width: Calibrate 90° pulse on a reference sample (e.g., 2M
in ). -
Spectral Width: Set to at least 500 ppm (~20 kHz) to capture broad tails.
-
Scans: Minimum 10,000 - 50,000 scans required for natural abundance.
-
-
Processing:
-
Apply Linear Prediction (LP) to the first few points if ringing persists.
-
Exponential Line Broadening (LB): Match the linewidth (often 10-100 Hz).
-
Data Presentation: Chemical Shift & Linewidth Benchmarks
Use this table to predict feasibility. If your target moiety has a predicted linewidth
| Functional Group | Chemical Shift ( | Typical Linewidth ( | Feasibility (Natural Abundance) |
| Inorganic Sulfide ( | -450 to -500 | < 10 | Excellent |
| Thiol (R-SH) | -330 to -450 | 100 - 500 | Moderate |
| Sulfide (R-S-R) | -300 to -570 | 1,000 - 5,000 | Poor (Use Solid State) |
| Sulfoxide (R-SO-R) | -200 to +30 | 500 - 2,000 | Difficult |
| Sulfone (R-SO | -20 to +25 | 10 - 100 | Good |
| Sulfonate (R-SO | -20 to +5 | < 20 | Excellent |
| Sulfate ( | 0 (Ref) | < 10 | Excellent |
Reference:
Decision Matrix: When to Use 33S NMR
The following workflow illustrates the logical path for a researcher deciding whether to invest instrument time in 33S NMR.
Caption: Logical workflow for selecting the appropriate 33S acquisition strategy based on molecular symmetry and solubility.
References
-
Wasylishen, R. E., et al. (2010). "Testing the sensitivity limits of 33S NMR: an ultra-wideline study of elemental sulfur." Journal of Magnetic Resonance. Link
-
Moudrakovski, I., et al. (2010).[1] "High field 33S solid state NMR and first principles calculations in potassium sulfates." Journal of Physical Chemistry A. Link
-
Jakobsen, H. J., et al. (2008).[1] "Sensitivity enhancement in natural-abundance solid-state 33S MAS NMR spectroscopy employing adiabatic inversion pulses." Journal of Magnetic Resonance. Link
-
Musio, R. (2005). "Applications of 33S NMR spectroscopy." Annual Reports on NMR Spectroscopy. Link
-
Jaeger, C., et al. (2014).[3] "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy."[3][4] Solid State Nuclear Magnetic Resonance. Link
-
Masuda, Y., et al. (2023).[5] "Solution and solid-state 33S NMR studies of 33S-labeled taurine." Magnetic Resonance in Chemistry. Link[5]
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part II: Improved ringing suppression, application to quadrupolar nuclei, cross polarisation and 2D NMR" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EASY Background Suppression in Solid-State NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Solution and solid-state 33 S NMR studies of 33 S-labeled taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lithium(1+) ion 4-fluoropyridine-2-sulfinate
Executive Summary: Operational Safety & Logistics
Product Identity: Lithium(1+) ion 4-fluoropyridine-2-sulfinate Chemical Class: Pyridine Sulfinate Salt (Radical Precursor/Diversinate™ Analog) Primary Hazard: Skin/Eye Irritant, Solid Irritant, Potential HF/SO₂ evolution under acidic stress. Immediate Action: Handle only within a certified chemical fume hood. Moisture-sensitive; store under inert atmosphere (N₂/Ar).[2]
Part 1: Technical Profile & Hazard Mechanism
As a sulfinate salt used primarily for radical C–H functionalization, this reagent presents a unique dual-hazard profile: chemical reactivity (reducing agent) and biological toxicity (fluorinated pyridine motif). Unlike stable inorganic salts, this compound is a high-energy intermediate precursor .
The Stability-Reactivity Paradox
While kinetically stable as a solid, the sulfinate moiety (
-
Mechanism of Hazard: In the presence of strong acids or moisture, the equilibrium shifts toward the sulfinic acid, which disproportionates.
-
Fluorine Risk: The C–F bond on the pyridine ring is generally stable; however, thermal decomposition (>200°C) or reaction with strong Lewis acids can liberate fluoride ions, necessitating specific calcium gluconate protocols.
Quantitative Hazard Data
| Property | Value / Specification | Operational Implication |
| Physical State | White to off-white crystalline solid | Dust generation is the primary exposure vector. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric water, leading to clumping and hydrolysis. |
| pH (10% aq.) | Basic (~8.0 – 9.5) | Caustic to mucous membranes upon inhalation. |
| Incompatibility | Strong Oxidizers, Strong Acids | DO NOT mix with nitric acid or peroxides outside controlled reactions. |
| Decomposition | Releases | Fire scenarios require SCBA; standard masks are insufficient. |
Part 2: Personal Protective Equipment (PPE) – A Self-Validating System
Do not view PPE as a passive barrier. It is an active system that must be validated before every operation.
The "3-Zone" Protection Strategy
Zone 1: Respiratory (The Critical Barrier)
-
Requirement: Work must be performed in a Class II, Type A2 (or higher) Biological Safety Cabinet or Chemical Fume Hood.
-
Validation: Verify sash height is at the safe working level (usually 18 inches) and the magnehelic gauge/monitor indicates inflow velocity >100 fpm.
-
Backup: If weighing outside a hood (discouraged), use a P100/N99 respirator fitted with an acid gas cartridge (yellow/magenta band) to neutralize potential
off-gassing.
Zone 2: Dermal (The Integrity Check)
-
Primary Layer: Nitrile Examination Gloves (minimum 5 mil thickness).
-
Why Nitrile? Latex is permeable to many organic pyridine derivatives.
-
Validation: Perform the "air inflation test" on gloves before donning to check for pinholes.
-
-
Secondary Layer (For >1g Scale): Double-gloving is mandatory. The outer glove is sacrificial and should be changed immediately upon contamination.
-
Body: Flame-resistant (FR) lab coat (Nomex or chemically treated cotton). Synthetic blends (polyester) can melt into skin during a thermal runaway.
Zone 3: Ocular (The Zero-Tolerance Zone)
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Constraint: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
Validation: Goggles must form a complete seal against the face.
Part 3: Operational Protocol & Workflow
Safe Handling Workflow (Graphviz)
Caption: Operational logic flow for handling Lithium 4-fluoropyridine-2-sulfinate, emphasizing pre-checks.
Step-by-Step Experimental Setup
Step 1: Preparation of the Inert Environment Lithium sulfinates can degrade via desulfinylation in air.
-
Purge the reaction vessel with Nitrogen (
) or Argon ( ) for 5 minutes. -
Why: This prevents the formation of pyridine-N-oxides or oxidative homocoupling byproducts.
Step 2: Weighing and Transfer
-
The Problem: Static electricity often causes fine sulfinate powders to "jump" or cling to spatulas.
-
The Solution: Use an anti-static gun on the weighing boat and spatula.
-
Protocol:
-
Place the receiving vial inside the fume hood.
-
Transfer the solid using a fresh parchment paper funnel or anti-static weighing boat.
-
Crucial: Do not use metal spatulas if the reagent is damp; use PTFE-coated tools to prevent trace metal contamination which can catalyze decomposition.
-
Step 3: Solubilization
-
Solvent Choice: DMSO, DMF, or Water/Acetonitrile mixtures.
-
Procedure: Add the solvent to the solid.
-
Observation: The dissolution is usually endothermic. If the solution bubbles or heats rapidly, STOP . This indicates moisture contamination or presence of acid.
Part 4: Emergency Response & Disposal
Spill Management
Scenario: You spill 500mg of powder inside the fume hood.
-
Do NOT sweep dry. This creates dust.
-
Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (
) solution. -
Wait 2 minutes. This neutralizes any potential acidic hydrolysis products.
-
Wipe up and place in a solid hazardous waste container.
-
Clean the surface with water, then acetone.
Disposal Logic
Never dispose of fluorinated pyridines down the drain. They are persistent environmental pollutants.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, spill cleanup | High-Temperature Incineration (Fluorine-rated) |
| Liquid Waste | Reaction mixtures (DMSO/DMF) | Organic Solvent Waste (Halogenated) |
| Aqueous Waste | Workup layers | Aqueous Waste (Check pH, adjust to 6-9) |
References
-
Fier, P. S., & Hartwig, J. F. (2017).[7] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[7] Organic Syntheses, 94, 46-65. [Link]
-
Princeton University EHS. (2024). Safe Handling of Organolithium Compounds. [Link]
-
National Institutes of Health (NIH). (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. PMC. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
